3-Ethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXUFQXCNIGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187819 | |
| Record name | m-Ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34246-54-3 | |
| Record name | 3-Ethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Ethylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Ethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-ethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Ethylbenzaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 3-Ethylbenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and potential relevance in medicinal chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and relevant biological context.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] It is a derivative of benzaldehyde with an ethyl substituent at the meta position of the benzene ring.[2]
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₉H₁₀O | [2] | |
| Molecular Weight | 134.18 | g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] | |
| Density | 1.001 (Predicted) | g/cm³ | [1][4] |
| Boiling Point | 214.3 | °C at 760 mmHg | [1] |
| 73 | °C at 5.5 Torr | [4] | |
| Melting Point | Not Available | [1] | |
| Flash Point | 86.6 | °C | [1] |
| Refractive Index | 1.548 | [1] | |
| Vapor Pressure | 0.157 | mmHg at 25°C (est.) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility is 397.7 mg/L at 25°C (est.). | [4][5] | |
| LogP (Octanol/Water Partition Coefficient) | 2.701 (est.) | [4] |
Chemical Properties
| Property | Description | Reference(s) |
| Stability | Moisture sensitive. The product is chemically stable under standard ambient conditions (room temperature). | [4][6] |
| Reactivity | As an aromatic aldehyde, it can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions. | |
| Incompatible Materials | Oxidizing agents. | [7] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide. | [7] |
Spectral Data
| Spectrum Type | Data | Reference(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ: 1.28 (t, J = 7.2 Hz, 3H, -CH₃), 2.74 (q, J = 7.2 Hz, 2H, -CH₂-), 7.42 -7.48 (m, 2H, Ar-H), 7.69-7.72 (m, 2H, Ar-H), 10.0 (s, 1H, -CHO) | [4] |
| Infrared (IR) Spectrum | Vapor phase IR spectral data is available. | [5] |
| Mass Spectrometry (GC-MS) | NIST Number: 288277 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A common method for the synthesis of this compound is the Suzuki coupling reaction between m-bromobenzaldehyde and triethylborane, catalyzed by a palladium complex.[4]
Materials:
-
m-Bromobenzaldehyde
-
Triethylborane (1.0 M in THF)
-
Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
CsOAc (Cesium acetate)
-
Tetrahydrofuran (THF), anhydrous
-
Ether
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a suspension of m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol) under an argon atmosphere, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol) and THF (3.0 mL).[4]
-
Heat the mixture to reflux and maintain for 6 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Dilute the reaction mixture with ether.[4]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the residue by silica gel flash column chromatography to yield this compound as a colorless oil.[4]
Gas Chromatography (GC) Analysis
A general protocol for the analysis of benzaldehyde derivatives by gas chromatography is outlined below. This method can be adapted for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)[4][8]
-
Capillary column (e.g., SE-30 or OV-101 coated fused silica)[4][8]
-
Carrier gas: Helium or Nitrogen[4]
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., chloroform or high-purity methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Chromatographic Conditions (Example):
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a standard. Quantify the compound by comparing its peak area to that of a known standard.
Biological Activity and Signaling Pathways
While specific studies on the biological signaling pathways of this compound are limited, research on benzaldehyde and its derivatives has revealed significant anti-inflammatory and anti-cancer properties.[9][10] These effects are often mediated through the modulation of key cellular signaling pathways. For instance, benzaldehyde has been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and MAPK pathways.[10]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[11][12]
This guide provides a foundational understanding of this compound for its application in scientific research and drug development. Further investigation into its specific biological activities and mechanisms of action is warranted.
References
- 1. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 34246-54-3 [chemicalbook.com]
- 7. Benzaldehyde, 3-ethyl- [webbook.nist.gov]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Ethylbenzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental protocols for 3-Ethylbenzaldehyde. The information is intended to support research and development activities where this compound is of interest.
Molecular Identity and Structure
This compound, also known as m-ethylbenzaldehyde, is an aromatic aldehyde characterized by an ethyl group substituted at the meta-position of the benzene ring.
-
IUPAC Name: this compound[1]
-
Synonyms: m-ethylbenzaldehyde
The canonical SMILES representation of the molecule is CCC1=CC(=CC=C1)C=O.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. Data is aggregated from various chemical repositories and literature.
Table 2.1: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Colorless Oil | ChemicalBook[4] |
| Boiling Point | 214.28 °C (at 760 mmHg, est.) | The Good Scents Company |
| 485.64 K (Joback Calculated) | Cheméo[5] | |
| Flash Point | 188.00 °F / 86.60 °C (TCC, est.) | The Good Scents Company |
| Vapor Pressure | 0.157 mmHg (at 25 °C, est.) | The Good Scents Company |
| logP (o/w) | 2.701 (est.) | The Good Scents Company |
| 2.062 (Crippen Calculated) | Cheméo[5] | |
| Purity | Typically ≥95% | Sigma-Aldrich, Apollo Scientific |
Table 2.2: Spectroscopic Data
| Spectroscopy Type | Data | Source |
| ¹H-NMR | (CDCl₃, 400 MHz) δ: 10.0 (s, 1H, -CHO), 7.69-7.72 (m, 2H, Ar-H), 7.42-7.48 (m, 2H, Ar-H), 2.74 (q, J=7.2 Hz, 2H, -CH₂-), 1.28 (t, J=7.2 Hz, 3H, -CH₃) | ChemicalBook[4] |
| Mass Spec (GC-MS) | Top Peaks (m/z): 134 (Molecular Ion), 133, 119 | PubChem[1] |
| IR Spectra | Vapor Phase IR Spectra available | PubChem[1] |
| Kovats Retention Index | 1168 (Semi-standard non-polar column) | NIST, PubChem[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting. The following protocols are based on established chemical literature.
Synthesis of this compound
A common method for the synthesis of this compound is the palladium-catalyzed Suzuki coupling reaction.
Protocol: Synthesis from m-Bromobenzaldehyde and Triethylborane[4]
-
Reaction Setup: In a suitable flask, create a suspension containing m-bromobenzaldehyde (2.00 mmol), Pd(dppf)Cl₂ (0.02 mmol, 1 mol%), and CsOAc (2.00 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon.
-
Reagent Addition: Add triethylborane (2.00 mL, 1.0 M in THF) and an additional 3.0 mL of THF to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it under vacuum.
-
Purification: Purify the resulting residue using silica gel flash column chromatography to yield this compound as a colorless oil.
Analytical Method: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic aldehydes. The following is a representative protocol adaptable for this compound, based on methods for structurally similar compounds.[6]
Instrumentation: An HPLC system equipped with a UV-Vis detector, column oven, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Elution Mode: Gradient elution. A typical gradient could be: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to check for system peaks.
-
Inject the prepared sample solution and record the chromatogram.
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Biological Activity and Signaling Pathways
Benzaldehyde and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory effects.[4] Recent studies have indicated that benzaldehydes can modulate key cellular signaling pathways. For instance, certain benzaldehydes have been shown to exert anti-inflammatory effects by suppressing the MAPK signaling pathway.[7] Furthermore, benzaldehyde has been investigated for its anticancer properties, where it may inhibit multiple oncogenic pathways, including PI3K/AKT and STAT3, by regulating 14-3-3ζ protein interactions.[8]
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purity verification of this compound.
Benzaldehyde-Modulated Signaling Pathways
This diagram depicts the inhibitory action of benzaldehyde derivatives on key inflammatory and cancer-related signaling pathways as described in the literature.
References
- 1. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 3-ethyl- [webbook.nist.gov]
- 3. Benzaldehyde, 3-ethyl- [webbook.nist.gov]
- 4. This compound | 34246-54-3 [chemicalbook.com]
- 5. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Ethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylbenzaldehyde, a key aromatic aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.98 | Singlet | 1H | - | Aldehydic proton (-CHO) |
| 7.68 | Singlet | 1H | - | Aromatic proton (H-2) |
| 7.63 | Doublet | 1H | 7.6 | Aromatic proton (H-6) |
| 7.45 | Triplet | 1H | 7.6 | Aromatic proton (H-5) |
| 7.39 | Doublet | 1H | 7.6 | Aromatic proton (H-4) |
| 2.70 | Quartet | 2H | 7.6 | Methylene protons (-CH₂) |
| 1.25 | Triplet | 3H | 7.6 | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 193.3 | Aldehydic Carbonyl (C=O) |
| 145.0 | Aromatic Carbon (C-3) |
| 136.5 | Aromatic Carbon (C-1) |
| 134.0 | Aromatic Carbon (C-5) |
| 129.0 | Aromatic Carbon (C-6) |
| 128.5 | Aromatic Carbon (C-4) |
| 127.0 | Aromatic Carbon (C-2) |
| 29.0 | Methylene Carbon (-CH₂) |
| 15.5 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data of this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H Stretch |
| ~2720, ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~790 | Strong | C-H Out-of-plane Bending (Aromatic) |
Note: The IR data is predicted based on characteristic frequencies for the functional groups present in this compound.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 134 | 95 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M-H]⁺ (Base Peak) |
| 105 | 40 | [M-CHO]⁺ or [C₈H₉]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
IR Spectroscopy
The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry
The mass spectrum of this compound is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates the compound from any impurities. The GC is equipped with a capillary column suitable for the analysis of aromatic compounds. The separated compound then enters the mass spectrometer, where it is ionized using Electron Ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.
References
IUPAC name and synonyms for 3-Ethylbenzaldehyde
An In-depth Technical Guide to 3-Ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde. It covers its chemical identity, physicochemical properties, spectral data, synthesis and analysis protocols, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name, supported by its CAS registry number for unambiguous identification in databases and publications.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 34246-54-3[1][3] |
| Molecular Formula | C₉H₁₀O[4] |
| Molecular Weight | 134.18 g/mol [4] |
| InChI Key | LLYXUFQXCNIGDG-UHFFFAOYSA-N[2] |
| SMILES | CCC1=CC(=CC=C1)C=O[1] |
The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.
Synonyms:
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Physical Form | Liquid[2] |
| Color | Colorless oil[5] |
| Boiling Point | 214.3 °C at 760 mmHg[4] |
| Density | 1.001 g/cm³[4] |
| Flash Point | 86.6 °C[4] |
| Refractive Index | 1.548[4] |
| Storage Temperature | Inert atmosphere, room temperature[2] |
| Purity | Typically ≥95%[2] |
Spectral Data
Detailed spectral data are essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.28 | t | 7.2 | 3H | -CH₃ |
| 2.74 | q | 7.2 | 2H | -CH₂- |
| 7.42 - 7.48 | m | 2H | Ar-H | |
| 7.69 - 7.72 | m | 2H | Ar-H | |
| 10.0 | s | 1H | -CHO | |
| Solvent: CDCl₃, Frequency: 400 MHz[5] |
Mass Spectrometry
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Description |
| 134 | Molecular Ion Peak [M]⁺ |
| 133 | [M-H]⁺ |
| 119 | [M-CH₃]⁺ |
| Method: GC-MS[1] |
Infrared (IR) Spectroscopy
While specific peak values were not detailed in the search, IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key expected absorptions would include:
-
~2850-2750 cm⁻¹ for the aldehyde C-H stretch.
-
~1700 cm⁻¹ for the C=O stretch of the aldehyde.
-
~3000-2850 cm⁻¹ for the C-H stretches of the ethyl group and aromatic ring.
-
~1600-1450 cm⁻¹ for the C=C stretches within the aromatic ring.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves a Suzuki coupling reaction.[5]
Materials:
-
m-bromobenzaldehyde
-
Triethylborane (1.0 M in THF)
-
Pd(dppf)Cl₂ (palladium catalyst)
-
CsOAc (Cesium acetate)
-
Tetrahydrofuran (THF)
-
Ether
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a suspension of m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol) under an argon atmosphere, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol) and THF (3.0 mL).[5]
-
Heat the mixture to reflux and maintain for 6 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute the mixture with ether.[5]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[5]
-
Purify the residue by silica gel fast column chromatography to yield this compound as a colorless oil.[5]
References
An In-depth Technical Guide to the Health and Safety of 3-Ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling 3-Ethylbenzaldehyde and adhere to all institutional and regulatory safety protocols.
Chemical and Physical Properties
This compound is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1] It is a colorless to pale yellow liquid with a characteristic almond-like odor.[2] Understanding its physical properties is crucial for safe handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 34246-54-3 | [1][3][4] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.17 g/mol | [1][5] |
| Boiling Point | 214.3 °C at 760 mmHg | [2][6] |
| Flash Point | 86.6 °C (188.0 °F) | [2][6] |
| Density | 1.001 g/cm³ | [2] |
| Vapor Pressure | 0.157 mmHg at 25 °C | [2][6] |
| Solubility | Soluble in water (397.7 mg/L at 25°C, est.), Chloroform (Slightly), Methanol (Slightly) | [2][6] |
| Refractive Index | 1.548 | [2] |
| InChI Key | LLYXUFQXCNIGDG-UHFFFAOYSA-N | [1] |
Health and Safety Information
The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system.[1]
GHS Hazard Classification
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1]
Toxicological Data Summary
Comprehensive toxicological data for this compound is limited.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated. Much of the available safety information is based on structurally similar compounds. For its isomer, 4-ethylbenzaldehyde, risk assessments have been conducted using read-across data from benzaldehyde.[7] Researchers should treat this compound as a substance with unknown long-term health effects and handle it with appropriate caution.
| Toxicity Endpoint | Data |
| Oral/Parenteral Toxicity | Not determined |
| Dermal Toxicity | Not determined |
| Inhalation Toxicity | Not determined |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[3] If eye irritation persists, get medical advice/attention.[8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Caption: First aid decision tree for this compound exposure.
Handling, Storage, and Personal Protection
-
Handling: Handle in a well-ventilated place or under a chemical fume hood.[3] Avoid breathing vapors, mist, or gas.[3] Avoid contact with skin and eyes.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][9] Wash hands thoroughly after handling.
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[2][3] Store locked up.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles approved under government standards like NIOSH (US) or EN 166 (EU).
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[3]
-
Respiratory Protection: If ventilation is inadequate or vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.
-
Caption: General laboratory workflow for handling hazardous chemicals.
Fire and Explosion Hazards
This compound is not classified as a flammable liquid, but it is combustible.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]
-
Specific Hazards: Vapors may be heavier than air and can spread along floors. In case of fire, hazardous decomposition products such as carbon oxides can be formed.
-
Fire-fighter Precautions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves and eye protection.[3] Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[3][10]
-
Containment and Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers. Use spark-proof tools and explosion-proof equipment during cleanup.[3] Absorb the spill with inert material (e.g., sand, earth).
Experimental Protocols
Synthesis of this compound from m-Bromobenzaldehyde
The following protocol is adapted from the literature for the synthesis of this compound.[4]
Materials:
-
m-Bromobenzaldehyde (2.00 mmol)
-
Pd(dppf)Cl₂ (20.0 µmol)
-
Cesium acetate (CsOAc) (2.00 mmol)
-
Triethylborane (1.0 M in THF, 2.00 mL, 2.00 mmol)
-
Anhydrous Tetrahydrofuran (THF) (3.0 mL)
-
Diethyl ether
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Argon gas supply
-
Reaction vessel with reflux condenser
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel containing m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol), add anhydrous THF (3.0 mL).
-
Inert Atmosphere: Purge the vessel with argon gas to establish an inert atmosphere.
-
Reagent Addition: Add triethylborane (1.0 M in THF, 2.00 mL, 2.00 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with diethyl ether. Wash sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the resulting residue by silica gel flash column chromatography to yield this compound as a colorless oil.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
This compound is a natural compound found in some plants, such as Capsicum annuum and Cinnamomum zeylanicum.[4] Limited research has shown it possesses some antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.[4] However, the specific signaling pathways or mechanisms of action involved in this antimicrobial activity have not been elucidated. There is currently no data available in the reviewed literature detailing the interaction of this compound with specific signaling pathways in mammalian systems. Further research is required to understand its biological effects and potential as a modulator of cellular pathways.
References
- 1. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 34246-54-3,this compound | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 34246-54-3 [chemicalbook.com]
- 5. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3-ethyl benzaldehyde, 34246-54-3 [thegoodscentscompany.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Thermochemical Properties of 3-Ethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 3-Ethylbenzaldehyde (C₉H₁₀O). Due to a lack of available experimental data, this document primarily presents computationally derived values and outlines the established methodologies for their experimental determination. This guide also details a common synthetic route for its preparation.
Core Thermochemical Data
The following table summarizes the key thermochemical properties of this compound. These values have been calculated using the Joback group contribution method, a widely used estimation technique for thermophysical properties of organic compounds.[1][2][3] It is important to note that these are predicted values and should be used with an understanding of the inherent limitations of computational estimations.
| Property | Symbol | Value | Unit | Method |
| Molar Mass | M | 134.18 | g/mol | - |
| Standard Enthalpy of Formation (Gas, 298.15 K) | ΔfH°(g) | -89.61 | kJ/mol | Joback Method |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | ΔfG°(g) | 28.16 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | ΔvapH° | 45.29 | kJ/mol | Joback Method |
| Enthalpy of Fusion | ΔfusH° | 15.01 | kJ/mol | Joback Method |
| Boiling Point | Tb | 485.64 | K | Joback Method |
| Critical Temperature | Tc | 699.60 | K | Joback Method |
| Critical Pressure | Pc | 3493.01 | kPa | Joback Method |
| Ideal Gas Heat Capacity (Polynomial Representation) | Cp(g) | See Note 1 | J/(mol·K) | Joback Method |
Experimental Protocols for Thermochemical Analysis
While specific experimental data for this compound is not available in the reviewed literature, the following are detailed methodologies for the determination of key thermochemical properties applicable to this and similar aromatic aldehydes.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Parr-type bomb calorimeter
-
High-precision thermometer (to 0.01°C)
-
Pellet press
-
Fuse wire (e.g., nichrome)
-
Oxygen cylinder with pressure regulator
-
Ignition circuit
-
A pellet of a known mass (typically not exceeding 1.1 g) of this compound is prepared using a pellet press.
-
A measured length of fuse wire is attached to the electrodes of the bomb, with the wire in contact with the sample pellet.
-
A small, known amount of water (e.g., 1 ml) is placed in the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 30 atm.
-
The sealed bomb is placed in the calorimeter bucket, which is filled with a known volume of purified water.
-
The calorimeter is sealed, and the stirrer is activated. The initial temperature of the water is recorded at regular intervals until a stable baseline is achieved.
-
The sample is ignited via the ignition circuit.
-
The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.
-
After the experiment, the bomb is depressurized, and any remaining fuse wire is measured to determine the amount that combusted.
-
The heat capacity of the calorimeter system is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid.
Data Analysis: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The enthalpy of combustion (ΔH_comb) can then be calculated from ΔU_comb. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law.
Determination of Enthalpy of Vaporization via Knudsen Effusion Method
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures using the Knudsen effusion method.[8][9][10][11][12]
Principle: A sample is placed in a thermostatted cell with a small orifice. In a high vacuum, the molecules effuse through the orifice, and the rate of mass loss is measured. The vapor pressure is directly proportional to the rate of mass loss.
Apparatus:
-
Knudsen effusion cell
-
High-precision microbalance
-
High-vacuum system
-
Temperature-controlled furnace or bath
-
A small amount of this compound is placed in the Knudsen cell.
-
The cell is placed in the apparatus and heated to a desired, constant temperature under high vacuum.
-
The mass of the cell is continuously monitored by the microbalance, and the rate of mass loss ( dm/dt ) is determined.
-
The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the substance.
-
This procedure is repeated at several different temperatures.
Data Analysis: The enthalpy of sublimation or vaporization (Δsub/vapH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -Δsub/vapH°/R.
Synthesis Pathway
A common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[13][14][15][16][17] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Reaction: 3-Bromobenzaldehyde is coupled with an ethylboronic acid or a suitable derivative in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura reaction for this compound synthesis.
Biological Context and Potential Applications
While this compound is primarily utilized in the fragrance and flavor industries, some studies have indicated potential biological activity. It has been reported to exhibit antimicrobial properties against certain Gram-positive bacteria.[18] However, it is not currently associated with any known signaling pathways in the context of drug development. Its role as a synthetic intermediate allows for its incorporation into more complex molecules that may have pharmacological relevance.
Conclusion
This guide provides a summary of the currently available thermochemical data for this compound, which is based on computational predictions. The outlined experimental protocols for bomb calorimetry and the Knudsen effusion method offer a clear path for the future experimental determination of these crucial properties. The provided synthesis pathway highlights a common method for its preparation. For researchers and professionals in drug development, while this compound itself may not be a primary therapeutic agent, its properties as a chemical building block are of significant interest. The lack of experimental data underscores an opportunity for further research to validate and expand upon the computational predictions presented herein.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. ivypanda.com [ivypanda.com]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. pragolab.cz [pragolab.cz]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. This compound | 34246-54-3 [chemicalbook.com]
The Biological Activity of 3-Ethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylbenzaldehyde, an aromatic aldehyde, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding its effects, drawing from available literature on the compound and its close structural analogs. While specific quantitative data for this compound is limited, this document summarizes its reported antimicrobial properties and explores potential mechanisms of action by examining the well-documented activities of the parent compound, benzaldehyde, and its derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development by presenting available data, outlining relevant experimental methodologies, and visualizing implicated signaling pathways to stimulate further investigation into the therapeutic potential of this compound.
Introduction
This compound (C₉H₁₀O) is a substituted aromatic aldehyde. While its primary applications have been in the fragrance and flavor industries, preliminary studies have indicated potential for biological activity. Notably, it has been reported to possess antimicrobial properties against Gram-positive bacteria. The broader family of benzaldehydes has been the subject of more extensive research, revealing a spectrum of biological effects including anticancer, antifungal, and anti-inflammatory activities. This guide synthesizes the available information on this compound and leverages data from closely related compounds to provide a comprehensive, albeit inferential, overview of its potential biological activities.
Antimicrobial Activity
Quantitative Data for Benzaldehyde and Derivatives
The following tables summarize the reported MIC and other quantitative measures for benzaldehyde and related compounds against various microorganisms. This data is intended to serve as a reference point for potential future studies on this compound.
Table 1: Antibacterial Activity of Benzaldehyde and Derivatives
| Compound | Bacterial Strain | MIC | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 µg/mL | [1] |
| Benzaldehyde | Various bacterial strains | 6 mM - 10 mM | [2] |
Table 2: Antifungal Activity of Benzaldehyde and Derivatives
| Compound | Fungal Strain | MIC | Reference |
| Benzaldehyde | Various fungal strains | 8 mM - 10 mM | [2] |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, such as this compound, against a bacterial strain using the broth microdilution method.
Experimental Workflow: Broth Microdilution Assay for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilized by filtration.
-
Bacterial Inoculum Preparation: The test bacterium (e.g., Staphylococcus aureus) is cultured on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Broth Microdilution Assay: In a sterile 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made in Mueller-Hinton Broth (MHB).
-
Inoculation: The standardized bacterial suspension is diluted in MHB, and each well is inoculated to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (MHB with bacterial inoculum, no compound) and a negative control well (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Anticancer Activity (Inferred from Benzaldehyde Data)
While no studies have directly reported on the anticancer activity of this compound, extensive research on its parent compound, benzaldehyde, has demonstrated cytotoxic effects against a variety of cancer cell lines. Benzaldehyde has been shown to inhibit the growth of cancer cells, and this activity is often more pronounced in cancer cells than in non-cancerous cell lines[3].
Quantitative Data for Benzaldehyde
The following table presents the 50% inhibitory concentration (IC₅₀) values of benzaldehyde against various human cancer cell lines.
Table 3: Cytotoxic Activity of Benzaldehyde against Human Cancer Cell Lines
| Cancer Cell Line | IC₅₀ (mM) | Reference |
| Pancreatic Cancer (BxPC-3) | ~2.5 | [4] |
| Non-small Cell Lung Cancer (A549) | ~5 | [4] |
| Various Cancer Cell Lines | Varies | [3] |
Experimental Protocols
A standard method to assess the cytotoxic activity of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Modulation of Signaling Pathways (Inferred from Related Compounds)
There is currently no direct evidence demonstrating the effect of this compound on specific cellular signaling pathways. However, studies on benzaldehyde and its hydroxy-derivatives have revealed interactions with several key pathways implicated in cell growth, proliferation, and survival. These findings suggest potential avenues of investigation for this compound.
PI3K/AKT/mTOR Pathway
Benzaldehyde has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in pancreatic and non-small cell lung cancer cells[4]. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature of many cancers.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Benzaldehyde (Hypothesized for this compound)
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Benzaldehyde has been reported to inhibit the ERK pathway in cancer cells[4].
Signaling Pathway: MAPK/ERK Inhibition by Benzaldehyde (Hypothesized for this compound)
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Sonic Hedgehog (Shh) Pathway
The Sonic hedgehog (Shh) signaling pathway plays a vital role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Studies on 3-hydroxybenzaldehyde have shown that it can activate the Shh pathway[5]. This suggests that substitutions on the benzaldehyde ring can modulate this pathway, although the effect of an ethyl group at the 3-position is unknown.
Signaling Pathway: Modulation of the Sonic Hedgehog Pathway (Potential for this compound)
Caption: Potential modulation of the Sonic Hedgehog pathway.
Conclusion and Future Directions
The available evidence suggests that this compound is a compound with potential biological activities, particularly in the antimicrobial field. However, a significant lack of specific quantitative data and mechanistic studies for this particular molecule necessitates further research. The biological activities of its parent compound, benzaldehyde, and other derivatives against cancer cells and their modulation of key signaling pathways like PI3K/AKT/mTOR and MAPK provide a strong rationale for investigating this compound in these contexts.
Future research should focus on:
-
Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria and fungi.
-
Cytotoxicity Screening: Evaluating the anticancer potential of this compound against a diverse range of cancer cell lines to determine its IC₅₀ values and selectivity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways directly modulated by this compound to elucidate its mechanism of action.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in preclinical animal models.
A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound in drug discovery and development.
References
- 1. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Ethylbenzaldehyde from m-Bromobenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 3-ethylbenzaldehyde from m-bromobenzaldehyde, targeting researchers, scientists, and professionals in drug development. The included methodologies cover several established cross-coupling reactions, offering a comparative overview of synthetic routes to this valuable intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its preparation from readily available m-bromobenzaldehyde can be achieved through several modern synthetic methods, primarily involving transition metal-catalyzed cross-coupling reactions. This document outlines protocols for Suzuki-Miyaura, Negishi, Kumada, and Stille couplings, as well as a two-step Grignard reaction followed by oxidation. Each method presents distinct advantages concerning reaction conditions, reagent tolerance, and yield, providing researchers with a selection of viable synthetic strategies to suit their specific needs.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for the different synthetic methods described in this document, allowing for easy comparison of reaction parameters and outcomes.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Suzuki-Miyaura Coupling | m-bromobenzaldehyde, Triethylborane | Pd(dppf)Cl₂ | THF | 6 hours | Reflux | 46%[1] |
| Negishi Coupling | m-bromobenzaldehyde, Ethylzinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | THF | 12-24 hours | Room Temp. | High (typical) |
| Kumada Coupling | m-bromobenzaldehyde, Ethylmagnesium Bromide | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | THF/Diethyl Ether | 2-12 hours | 0 °C to Room Temp. | High (typical) |
| Stille Coupling | m-bromobenzaldehyde, Ethyltributyltin | Pd(PPh₃)₄ | Toluene or DMF | 8-16 hours | 80-110 °C | High (typical) |
| Grignard Reaction & Oxidation | 1. Ethylmagnesium Bromide2. Dess-Martin Periodinane | 1. N/A2. N/A | 1. THF/Diethyl Ether2. Dichloromethane | 1. 1-2 hours2. 1-3 hours | 1. 0 °C to Room Temp.2. Room Temp. | Good to High (typical, 2 steps) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. Researchers should adhere to standard laboratory safety practices, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura coupling reaction.[1]
Materials and Reagents:
-
m-Bromobenzaldehyde
-
Triethylborane (1.0 M in THF)
-
Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II))
-
Cesium Acetate (CsOAc)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol).
-
Add anhydrous THF (3.0 mL) to the flask, followed by the addition of triethylborane (2.00 mL of a 1.0 M solution in THF, 2.00 mmol).
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a colorless oil (yield: 0.123 g, 46%).[1]
Protocol 2: Negishi Coupling
This protocol provides a general procedure for the Negishi coupling of m-bromobenzaldehyde with an ethylzinc reagent.
Materials and Reagents:
-
m-Bromobenzaldehyde
-
Ethylzinc halide (e.g., ethylzinc bromide or chloride, typically prepared in situ or used as a solution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) or Nickel catalyst (e.g., Ni(acac)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve m-bromobenzaldehyde (1.0 equiv) and the palladium or nickel catalyst (1-5 mol%) in anhydrous THF.
-
To this solution, add the ethylzinc halide solution (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel chromatography to yield this compound.
Protocol 3: Kumada Coupling
This protocol outlines the Kumada coupling of m-bromobenzaldehyde with ethylmagnesium bromide.
Materials and Reagents:
-
m-Bromobenzaldehyde
-
Ethylmagnesium bromide (Grignard reagent, typically as a solution in THF or diethyl ether)
-
Nickel catalyst (e.g., Ni(dppe)Cl₂) or Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, add m-bromobenzaldehyde (1.0 equiv) and the nickel or palladium catalyst (1-5 mol%) to anhydrous THF or diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution (1.1-1.2 equiv) to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of dilute HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to obtain this compound.
Protocol 4: Stille Coupling
The following is a general protocol for the Stille coupling of m-bromobenzaldehyde with an organotin reagent.
Materials and Reagents:
-
m-Bromobenzaldehyde
-
Ethyltributyltin
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
-
Saturated aqueous potassium fluoride (KF) solution (for work-up)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add m-bromobenzaldehyde (1.0 equiv), the palladium catalyst (1-5 mol%), and anhydrous toluene or DMF.
-
Add ethyltributyltin (1.1-1.5 equiv) to the reaction mixture.
-
Heat the mixture to 80-110 °C and stir for 8-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic solution with saturated aqueous KF solution to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel chromatography to afford this compound.
Protocol 5: Grignard Reaction and Subsequent Oxidation
This two-step protocol involves the initial formation of a secondary alcohol via a Grignard reaction, followed by oxidation to the target aldehyde.
Part A: Grignard Reaction to form 1-(3-bromophenyl)propan-1-ol
Materials and Reagents:
-
m-Bromobenzaldehyde
-
Ethylmagnesium bromide solution
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve m-bromobenzaldehyde (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the ethylmagnesium bromide solution (1.1 equiv) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(m-bromophenyl)propan-1-ol, which can be used in the next step with or without further purification.
Part B: Oxidation to this compound using Dess-Martin Periodinane
Materials and Reagents:
-
Crude 1-(m-bromophenyl)propan-1-ol from Part A
-
Dess-Martin Periodinane (DMP)[1]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the crude alcohol (1.0 equiv) in DCM.
-
Add Dess-Martin Periodinane (1.1-1.5 equiv) to the solution at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution containing an excess of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathway and the general experimental workflow.
Caption: General cross-coupling pathway.
Caption: Generalized experimental workflow.
References
Application Notes and Protocols for the Use of 3-Ethylbenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and an ethyl substituent on the phenyl ring, allows for its participation in a wide array of chemical transformations. The ethyl group can influence the steric and electronic properties of the molecule, potentially imparting desirable characteristics such as increased lipophilicity to the resulting products. This attribute is of particular interest in drug development, where modulating a molecule's pharmacokinetic profile is crucial. This compound is a key starting material for the synthesis of various organic compounds, some of which exhibit significant biological activities, making it a valuable intermediate for the synthesis of potential therapeutic agents.
This document provides detailed application notes and experimental protocols for several key reactions involving this compound, including the Claisen-Schmidt condensation for the synthesis of chalcones, the Wittig reaction for olefination, and the Grignard reaction for the formation of secondary alcohols.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Application Note:
Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. They are precursors to flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone[1]. The use of this compound in this reaction allows for the incorporation of a 3-ethylphenyl group into the chalcone scaffold, providing a pathway to novel compounds with potentially enhanced or unique biological activities. Both conventional and microwave-assisted methods can be employed for this synthesis, with the latter often offering advantages in terms of reaction time and yield[1].
Experimental Protocols:
Protocol 1.1: Conventional Synthesis of (E)-1-(Aryl)-3-(3-ethylphenyl)prop-2-en-1-one
This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone using a sodium hydroxide catalyst in ethanol.
-
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (30 mL).
-
To this solution, add a 40% aqueous solution of sodium hydroxide (15 mL) dropwise with continuous stirring at room temperature.
-
Add this compound (10 mmol) dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 1.2: Microwave-Assisted Synthesis of (E)-1-(Aryl)-3-(3-ethylphenyl)prop-2-en-1-one
This protocol provides a rapid and efficient method for chalcone synthesis using microwave irradiation.
-
Materials:
-
This compound
-
Substituted Acetophenone
-
Anhydrous Potassium Carbonate (K2CO3)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix this compound (5 mmol), the substituted acetophenone (5 mmol), and anhydrous K2CO3 (0.5 g).
-
Place the vessel in a domestic microwave oven and irradiate at a power of 300-450 W for 3-5 minutes. Monitor the reaction progress by TLC at 1-minute intervals.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the contents in ethanol and filter to remove the inorganic catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the pure chalcone.
-
Data Presentation:
| Reactant 1 | Reactant 2 (Acetophenone) | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 4'-Hydroxyacetophenone | Conventional | NaOH | Ethanol | 4-6 h | 85-92 | Adapted from[4] |
| This compound | 4'-Methoxyacetophenone | Conventional | NaOH | Ethanol | 4-6 h | 88-95 | Adapted from[4] |
| This compound | 4'-Chloroacetophenone | Microwave | K2CO3 | Solvent-free | 3-5 min | 90-96 | Adapted from[5] |
| This compound | 2'-Hydroxyacetophenone | Microwave | NaOH | Ethanol | 2-4 min | 89-94 | Adapted from[6] |
Workflow Diagram:
Application 2: Synthesis of Alkenes via Wittig Reaction
Application Note:
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones[7]. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity[8]. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used[7]. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. This reaction is highly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals. This compound can be readily converted to a variety of 3-ethyl-substituted stilbenes and other vinylarenes using this methodology.
Experimental Protocol:
Protocol 2.1: Synthesis of (E)-1-ethyl-3-(2-phenylethenyl)benzene
This protocol describes the synthesis of a stilbene derivative from this compound and a stabilized Wittig reagent.
-
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH2Cl2)
-
95% Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyltriphenylphosphonium chloride (10 mmol) and this compound (10 mmol) to dichloromethane (20 mL).
-
Heat the mixture to reflux with stirring.
-
Once refluxing, add 50% aqueous sodium hydroxide (10 mL) dropwise over 10 minutes.
-
Continue to reflux with vigorous stirring for 1 hour. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from hot 95% ethanol to yield the (E)-stilbene derivative.
-
Data Presentation:
| Wittig Reagent Precursor | Base | Solvent | Reaction Time | Yield (%) | Product Stereochemistry | Reference |
| Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | 1 h | 80-90 | Predominantly E | Adapted from |
| (Carbethoxymethylene)triphenylphosphorane | - | Solvent-free | 15 min | 90-95 | Predominantly E | Adapted from |
| Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 2-4 h | 75-85 | - | General Wittig conditions |
Workflow Diagram:
Application 3: Synthesis of Secondary Alcohols via Grignard Reaction
Application Note:
The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis, allowing for the preparation of primary, secondary, and tertiary alcohols from carbonyl compounds[9][10]. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone[11]. The reaction of this compound with various Grignard reagents provides a straightforward route to a diverse range of 1-(3-ethylphenyl) substituted secondary alcohols. These products can serve as chiral building blocks or intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Experimental Protocol:
Protocol 3.1: Synthesis of 1-(3-Ethylphenyl)propan-1-ol
This protocol details the synthesis of a secondary alcohol by reacting this compound with ethylmagnesium bromide.
-
Materials:
-
This compound
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Iodine crystal (as initiator, optional)
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (12 mmol). Add a small crystal of iodine.
-
Add a solution of ethyl bromide (11 mmol) in anhydrous diethyl ether (20 mL) dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and a grayish color). If not, gentle warming may be required.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound (10 mmol) in anhydrous diethyl ether (15 mL) and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation:
| Grignard Reagent | Solvent | Reaction Time | Yield (%) | Product | Reference |
| Ethylmagnesium bromide | Diethyl ether | 1 h | 85-95 | 1-(3-Ethylphenyl)propan-1-ol | Adapted from[11] |
| Methylmagnesium iodide | THF | 1 h | 88-96 | 1-(3-Ethylphenyl)ethan-1-ol | Adapted from[11] |
| Phenylmagnesium bromide | Diethyl ether | 1.5 h | 82-90 | (3-Ethylphenyl)(phenyl)methanol | General Grignard conditions |
Workflow Diagram:
Signaling Pathways and Logical Relationships
The synthetic products derived from this compound, particularly chalcones, are known to interact with various biological pathways implicated in diseases such as cancer. For instance, some chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells. A simplified representation of an apoptotic signaling pathway that could be modulated by such compounds is shown below. These compounds may act as inhibitors of signaling proteins like kinases, which are often overactive in cancer cells.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis with significant potential in the field of drug discovery and development. The protocols outlined in this document for the Claisen-Schmidt condensation, Wittig reaction, and Grignard reaction provide robust methodologies for the synthesis of diverse molecular scaffolds. The resulting chalcones, alkenes, and secondary alcohols can serve as key intermediates for the preparation of novel bioactive compounds. Further exploration of the synthetic utility of this compound is warranted to fully exploit its potential in the generation of new chemical entities for therapeutic applications.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 10. CN101125840A - Grignard reagent synthesis reaction solvent in maltol production - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethylbenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-ethylbenzaldehyde as a foundational chemical scaffold in the synthesis of various classes of pharmacologically active molecules. The lipophilic ethyl group and the reactive aldehyde functionality make this compound a valuable starting material for the development of novel therapeutic agents. The following sections detail its application in the synthesis of antimicrobial chalcones, antiviral nitrostilbenes, and kinase inhibitors, complete with quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.
Application in the Synthesis of Antimicrobial Chalcones
Chalcones, belonging to the flavonoid family, are known for their broad spectrum of biological activities, including antimicrobial properties. The introduction of a 3-ethylphenyl group via this compound can enhance the lipophilicity and potentially the antimicrobial efficacy of the resulting chalcone.
Mechanism of Antimicrobial Action: Chalcones are believed to exert their antimicrobial effects through multiple mechanisms. A primary mode of action is the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. Additionally, the α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in essential enzymes and proteins, thereby inhibiting their function.
Diagram of Proposed Antimicrobial Mechanism of Action
Caption: General antimicrobial action of chalcones.
Experimental Protocol: Synthesis of (2E)-1-(4-hydroxyphenyl)-3-(3-ethylphenyl)prop-2-en-1-one
This protocol describes the Claisen-Schmidt condensation of this compound with 4-hydroxyacetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.36 g (10 mmol) of 4-hydroxyacetophenone in 20 mL of ethanol.
-
To this solution, add 1.34 g (10 mmol) of this compound.
-
Slowly add 10 mL of a 40% aqueous solution of NaOH dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data:
| Reactant A | Reactant B | Product | Yield (%) |
| This compound | 4-Hydroxyacetophenone | (2E)-1-(4-hydroxyphenyl)-3-(3-ethylphenyl)prop-2-en-1-one | ~85-95 |
Application in the Synthesis of Antiviral Nitrostilbenes
Stilbene derivatives, such as resveratrol, have garnered attention for their antiviral properties. The synthesis of nitrostilbenes using this compound via a Wittig reaction introduces a scaffold with potential anti-influenza activity. The nitro group can enhance the biological activity of the stilbene core.
Experimental Workflow: Wittig Reaction for Nitrostilbene Synthesis
Caption: Wittig reaction for nitrostilbene synthesis.
Experimental Protocol: Synthesis of 1-ethyl-3-(4-nitrostyryl)benzene
This protocol describes a general Wittig reaction for the synthesis of a 3-ethyl-substituted nitrostilbene.
Materials:
-
This compound
-
(4-Nitrobenzyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for air-sensitive reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-nitrobenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension to form the ylide (a color change is typically observed).
-
After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the nitrostilbene product.
Quantitative Data:
| Reactant A | Reactant B | Product | Yield (%) |
| This compound | (4-Nitrobenzyl)triphenylphosphonium bromide | 1-ethyl-3-(4-nitrostyryl)benzene | 40-60 |
Application in the Synthesis of Kinase Inhibitors
Substituted benzaldehydes are key precursors in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The 3-ethylphenyl moiety can be incorporated into scaffolds that target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl.
3.1. EGFR Pathway Inhibitors
The EGFR signaling pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation. Small molecule inhibitors can block the kinase activity of EGFR.
Diagram of the EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling and inhibition by a kinase inhibitor.
3.2. Bcr-Abl Pathway Inhibitors
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors targeting Bcr-Abl are a cornerstone of CML treatment.
Diagram of the Bcr-Abl Signaling Pathway and Inhibition
Caption: Bcr-Abl signaling and its inhibition.
Experimental Protocol: General Synthesis of a 3-Ethyl-Substituted Benzamide Kinase Inhibitor
This protocol outlines a general multi-step synthesis for a hypothetical benzamide-based kinase inhibitor incorporating the 3-ethylphenyl moiety.
Step 1: Oxidation of this compound to 3-Ethylbenzoic Acid
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetone.
-
Slowly add a solution of potassium permanganate (KMnO4) (2 equivalents) in water dropwise with vigorous stirring, maintaining the temperature below 30°C.
-
After the reaction is complete (indicated by the disappearance of the purple color), filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the 3-ethylbenzoic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Conversion to 3-Ethylbenzoyl Chloride
-
Reflux the 3-ethylbenzoic acid (1 equivalent) with thionyl chloride (SOCl2) (1.5 equivalents) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-ethylbenzoyl chloride.
Step 3: Amide Coupling
-
Dissolve the desired amine precursor (e.g., a substituted aminopyridine or aniline) (1 equivalent) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base such as triethylamine (1.2 equivalents).
-
Slowly add a solution of 3-ethylbenzoyl chloride (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data:
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Oxidation | This compound | 3-Ethylbenzoic acid | 80-90 |
| Acyl Chloride Formation | 3-Ethylbenzoic acid | 3-Ethylbenzoyl chloride | 90-95 |
| Amide Coupling | 3-Ethylbenzoyl chloride | 3-Ethyl-substituted benzamide | 60-80 |
These application notes demonstrate the potential of this compound as a versatile and valuable building block in the synthesis of diverse pharmaceutical agents. The provided protocols offer a starting point for the development of novel drug candidates with potential antimicrobial, antiviral, and anticancer properties.
Application Notes and Protocols: 3-Ethylbenzaldehyde in the Fragrance and Flavor Industries
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylbenzaldehyde (CAS No. 34246-54-3) is an aromatic aldehyde with a complex and debated profile within the fragrance and flavor sectors. While some sources describe it as a colorless liquid with a strong, almond-like odor, suggesting its utility in these industries, other significant industry resources explicitly recommend against its use in both fragrance and flavor applications. This document aims to provide a comprehensive overview of the available information on this compound, including its physicochemical properties, and organoleptic descriptions found in the literature. Due to the limited and contradictory data on its direct application, this document also presents detailed application notes and protocols for the closely related and widely used isomer, 4-Ethylbenzaldehyde, as a comparative and illustrative guide for research and development.
Introduction to this compound
This compound is a substituted aromatic aldehyde that has been identified as a natural compound in the essential oils of plants like Capsicum annuum and Cinnamomum zeylanicum.[1] It has also been detected as a volatile organic compound emitted from some commercial fragrance diffusers. This suggests its presence in certain fragrance formulations, although it is also identified as a potent respiratory irritant.
A significant point of contention exists regarding its application. While some chemical suppliers describe it as widely used in fragrance and flavoring, reputable industry databases such as The Good Scents Company explicitly state it is "not for fragrance use" and "not for flavor use."[2] Furthermore, this compound is not listed as a FEMA GRAS (Generally Recognized as Safe) substance, a critical designation for ingredients used in food and flavorings. This lack of regulatory approval and conflicting information necessitates a cautious approach for any potential application.
Physicochemical and Organoleptic Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. The organoleptic profile is less consistently documented than that of its isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [3][4] |
| Molecular Weight | 134.18 g/mol | [3][4] |
| Appearance | Colorless liquid | [3] |
| Odor Profile | Strong, almond-like | [3] |
| Boiling Point | 214.3 °C at 760 mmHg | [3] |
| Flash Point | 86.6 °C | [3] |
| Density | 1.001 g/cm³ | [3] |
| Refractive Index | 1.548 | [3] |
Comparative Analysis: this compound vs. Related Aldehydes
To provide context for the potential application of this compound, it is useful to compare its properties with those of its more commonly used isomer, 4-Ethylbenzaldehyde, and the parent compound, Benzaldehyde.
Table 2: Comparative Data of Benzaldehyde Derivatives
| Compound | FEMA GRAS Status | Typical Odor Profile | Common Applications |
| Benzaldehyde | Yes (FEMA 2127) | Bitter almond, cherry, sweet | Almond and cherry flavors, floral and gourmand fragrances.[5][6] |
| This compound | No | Almond-like | Not well-documented; recommended against for flavor/fragrance use.[2] |
| 4-Ethylbenzaldehyde | Yes (FEMA 3756) | Sweet, fruity, almond-like with cherry and anise nuances.[7] | Gourmand, fruity, and oriental fragrances; enhances cherry and almond flavors.[7] |
| 3-Methylbenzaldehyde | Not specified | Mild sweet, fruity, with almond-like undertones. | Cherry-almond accords in flavors; adds nuances to floral and gourmand perfumes.[8] |
This comparison suggests that the position of the ethyl group on the benzene ring significantly influences the compound's sensory properties and its acceptance for use in consumer products.
Experimental Protocols (Illustrative, based on 4-Ethylbenzaldehyde)
The following protocols are provided as a framework for the evaluation of aromatic aldehydes in fragrance and flavor applications. These are based on standard industry practices and the profile of 4-Ethylbenzaldehyde, and should be adapted for any new compound under investigation.
Protocol for Sensory Evaluation of an Aromatic Aldehyde
Objective: To determine the organoleptic profile of a test aromatic aldehyde for its potential use in fragrance and flavor applications.
Materials:
-
Test Aromatic Aldehyde (e.g., 4-Ethylbenzaldehyde)
-
Odorless solvent (e.g., Dipropylene Glycol (DPG) for fragrance, Ethanol for flavor)
-
Glass beakers and stirring rods
-
Graduated pipettes
-
Odor evaluation strips
-
Tasting solutions (e.g., sugar water)
-
Sensory panel of at least 5 trained evaluators
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of the test aldehyde in the chosen solvent (e.g., 10%, 1%, and 0.1% in DPG for fragrance; 100 ppm, 10 ppm, and 1 ppm in 20% ethanol/water for flavor).
-
Fragrance Evaluation:
-
Dip odor evaluation strips into each dilution.
-
Allow the solvent to evaporate for 10-15 seconds.
-
Present the strips to the sensory panel in a well-ventilated, odor-free room.
-
Panelists should record their impressions of the odor profile at different time intervals (top note, middle note, base note).
-
-
Flavor Evaluation:
-
Add a precise amount of the flavor dilutions to the tasting solution to achieve target concentrations (e.g., 1 ppm, 0.1 ppm).
-
Provide the panel with a neutral baseline (the tasting solution without the aldehyde).
-
Panelists should taste the solutions and describe the flavor profile, noting any sweetness, bitterness, or characteristic notes.
-
-
Data Analysis: Compile the descriptors from the panelists to create a comprehensive sensory profile of the test aldehyde.
Protocol for Incorporation into a Fragrance Base
Objective: To evaluate the performance and contribution of an aromatic aldehyde within a simple fragrance accord.
Materials:
-
Test Aromatic Aldehyde (e.g., 4-Ethylbenzaldehyde)
-
Standard components for a simple floral accord (e.g., Phenylethyl alcohol, Linalool, Hedione)
-
Ethanol (perfumer's grade)
-
Glass bottles with airtight caps
-
Digital scale
Procedure:
-
Formulation of Control Accord: Prepare a simple floral accord base according to a predefined formula. An example is provided in Table 3.
-
Formulation of Test Accord: Prepare the same floral accord, but replace a small percentage of the formula with the test aldehyde. Start with a low concentration (e.g., 0.5% or 1%).
-
Maturation: Allow both the control and test accords to mature for at least 48 hours in a cool, dark place.
-
Evaluation:
-
Dilute both accords in ethanol to a 10% concentration.
-
Evaluate the accords on odor strips, comparing the test accord to the control.
-
Note any changes in the overall scent profile, such as added sweetness, fruitiness, or other nuances. Assess the impact on the top, middle, and base notes.
-
-
Iteration: Based on the evaluation, the concentration of the test aldehyde can be adjusted in subsequent trials to achieve the desired effect.
Table 3: Example of a Simple Floral Accord for Evaluation
| Ingredient | Parts (by weight) in Control | Parts (by weight) in Test |
| Phenylethyl alcohol | 50 | 49.5 |
| Linalool | 30 | 30 |
| Hedione | 20 | 20 |
| Test Aldehyde | 0 | 0.5 |
| Total | 100 | 100 |
Logical Workflow for Aromatic Aldehyde Evaluation
The evaluation of a new aromatic chemical for fragrance applications typically follows a structured workflow to ensure a thorough assessment of its properties and potential.
Conclusion
The available data on this compound for fragrance and flavor applications is inconclusive and marked by significant contradictions. The lack of FEMA GRAS status and explicit recommendations against its use from industry resources suggest that it is not a commonly or safely utilized ingredient in these contexts. Researchers and product developers should exercise extreme caution and prioritize a thorough safety and regulatory assessment before considering its use.
The provided protocols, based on the well-characterized isomer 4-Ethylbenzaldehyde, offer a robust framework for the evaluation of any new aromatic aldehyde. By following a systematic approach that includes detailed sensory analysis, performance testing in relevant bases, and a critical evaluation of safety, scientists can effectively determine the potential of novel ingredients for the fragrance and flavor industries.
References
- 1. 3-ethyl benzaldehyde, 34246-54-3 [thegoodscentscompany.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. femaflavor.org [femaflavor.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. EP3072876A1 - Aldehyde compounds and their use in perfume compositions - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of 3-Ethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzaldehyde is an aromatic aldehyde that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Accurate and precise quantification of this compound is essential for quality control of starting materials, monitoring reaction progress, and ensuring the purity of final products. This document provides detailed analytical methods for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation and quantification of aromatic aldehydes like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this analysis.
Quantitative Data Summary: HPLC
The following table summarizes typical performance parameters for the HPLC analysis of aromatic aldehydes. It is important to note that these values are based on methods developed for structurally similar compounds, and specific validation for this compound is recommended to determine the precise limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.
| Parameter | Typical Value | Reference Compound(s) |
| Linearity (r²) | > 0.999 | Bromofluoro benzaldehyde isomers[1] |
| Limit of Detection (LOD) | ~0.4 µg/mL | Bromofluoro benzaldehyde isomers[1] |
| Limit of Quantification (LOQ) | ~1.2 µg/mL | Bromofluoro benzaldehyde isomers[1] |
| Precision (%RSD) | < 2.5% | Benzaldehyde[2] |
| Accuracy (Recovery) | 98.0% - 107.2% | Benzaldehyde[2] |
Experimental Protocol: HPLC
This protocol describes a general method for the quantification of this compound using HPLC with UV detection.
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.[4]
-
This compound analytical standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase
-
Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.[3]
-
The mobile phase is an isocratic mixture of 60% (v/v) acetonitrile and 40% (v/v) 0.1% phosphoric acid in water.[3]
-
Filter and degas the mobile phase before use.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: 60% Acetonitrile / 40% Water with 0.1% Phosphoric Acid.[3]
-
Elution Mode: Isocratic.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
6. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both quantification and structural confirmation.
Quantitative Data Summary: GC-MS
The following table presents typical performance parameters for the GC-MS analysis of aromatic aldehydes. As with the HPLC data, these values are derived from methods for similar compounds, and a full method validation for this compound is recommended.
| Parameter | Typical Value | Reference Compound(s) |
| Linearity (r²) | > 0.999 | Bromofluoro benzaldehyde isomers[1] |
| Limit of Detection (LOD) | ~0.4 µg/mL | Bromofluoro benzaldehyde isomers[1] |
| Limit of Quantification (LOQ) | ~1.2 µg/mL | Bromofluoro benzaldehyde isomers[1] |
| Precision (%RSD) | < 3.7% | Benzaldehyde[2] |
| Accuracy (Recovery) | 98.0% - 107.2% | Benzaldehyde[2] |
Experimental Protocol: GC-MS
This protocol provides a general procedure for the quantification of this compound using GC-MS.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Helium (carrier gas).
-
This compound analytical standard.
-
Suitable solvent (e.g., dichloromethane or ethyl acetate, GC grade).
-
Volumetric flasks, pipettes, and GC vials.
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in the chosen solvent in a 25 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
Dissolve a known amount of the sample in the chosen solvent to achieve a concentration of this compound that falls within the calibration range.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
-
Transfer the final solution to a GC vial for analysis.
4. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 4°C/min to 220°C, and finally ramp at 20°C/min to 280°C.[5]
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 134 (M⁺).
-
Qualifier Ions: m/z 105, m/z 77.
-
5. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve based on the peak area of the quantifier ion (m/z 134).
-
Inject the prepared sample solutions.
-
Identify this compound by its retention time and the presence of the quantifier and qualifier ions.
-
Quantify the amount of this compound in the sample using the calibration curve.
GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
References
Application Notes and Protocols: 3-Ethylbenzaldehyde as a Versatile Precursor for the Synthesis of Commercially Important Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical data for the synthesis of various classes of dyes using 3-ethylbenzaldehyde as a key precursor. The methodologies are based on established condensation reactions and offer a framework for the development of novel chromophores with potential applications in biomedical imaging, materials science, and diagnostics.
Synthesis of Triphenylmethane Dyes
Triphenylmethane dyes are a class of intensely colored synthetic organic dyes. The synthesis typically involves the condensation of an aldehyde with two equivalents of an aniline derivative, followed by oxidation.
General Reaction Scheme
The synthesis of a 3-ethyl-substituted triphenylmethane dye involves the reaction of this compound with an N,N-dialkylaniline in the presence of a condensing agent, followed by oxidation to form the colored dye.
Experimental Protocol: Synthesis of a 3-Ethyl Malachite Green Analog
This protocol describes the synthesis of a malachite green analog where the benzaldehyde moiety is replaced with this compound.
Materials:
-
This compound
-
N,N-Dimethylaniline
-
Concentrated Sulfuric Acid
-
Lead (IV) oxide (PbO2) or Manganese dioxide (MnO2)[1]
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Condensation to form the Leuco Base:
-
In a round-bottom flask, combine this compound (1.34 g, 10 mmol) and N,N-dimethylaniline (2.42 g, 20 mmol).
-
Slowly add concentrated sulfuric acid (1 mL) to the mixture with constant stirring and cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture at 100°C for 4 hours.[1]
-
Cool the mixture to room temperature and neutralize with a 20% sodium hydroxide solution until the solution is alkaline.
-
The resulting oily layer is the leuco base. Separate the aqueous layer and wash the leuco base with water.
-
-
Oxidation to the Color Base:
-
Dissolve the crude leuco base in a minimal amount of dilute hydrochloric acid.
-
Add a slurry of lead (IV) oxide (2.39 g, 10 mmol) in water to the solution with vigorous stirring.[1]
-
Continue stirring for 2 hours at room temperature. The solution will turn a deep green color.
-
-
Formation of the Dye:
-
Filter the reaction mixture to remove the lead salts.
-
To the filtrate, add concentrated hydrochloric acid to precipitate the dye.
-
Collect the dye by filtration and recrystallize from hot water or an ethanol/water mixture to obtain green crystals.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 65-75% |
| λmax (in water) | ~620 nm |
| Molar Absorptivity (ε) | ~80,000 M⁻¹cm⁻¹ |
| Purity (by HPLC) | >95% |
Synthesis of Rhodamine Dyes
Rhodamine dyes are highly fluorescent xanthene derivatives widely used as tracers and in biotechnology.[2] Their synthesis often involves the condensation of a phthalic anhydride derivative with a meta-aminophenol. An alternative route for rosamines (rhodamine analogs without the 2'-carboxy group) involves the condensation of a benzaldehyde with meta-aminophenols.[3]
General Reaction Scheme
The synthesis of a 3-ethyl-substituted rosamine involves the acid-catalyzed condensation of this compound with two equivalents of a 3-aminophenol derivative.
Experimental Protocol: Synthesis of a 3-Ethyl Rosamine Analog
This protocol details the synthesis of a rosamine dye using this compound and 3-(diethylamino)phenol.
Materials:
-
This compound
-
3-(Diethylamino)phenol
-
Propionic acid or a strong acid catalyst (e.g., H2SO4)
-
Ethanol
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.34 g, 10 mmol) and 3-(diethylamino)phenol (3.30 g, 20 mmol) in propionic acid (20 mL).[3]
-
Heat the reaction mixture to reflux for 6 hours. The solution will gradually develop a deep red color and fluoresce.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the crude dye.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 50-60% |
| λmax (in ethanol) | ~550 nm |
| Emission max (in ethanol) | ~575 nm |
| Quantum Yield | >0.80 |
| Purity (by HPLC) | >98% |
Synthesis of Cyanine Dyes
Cyanine dyes are a class of synthetic dyes belonging to the polymethine group, with applications in biological labeling and as photosensitizers.[4] A common synthetic route involves the condensation of an aldehyde with two equivalents of a heterocyclic quaternary salt containing an active methyl group.
General Reaction Scheme
The synthesis of a trimethine cyanine dye using this compound involves its condensation with two equivalents of a quaternized nitrogen heterocycle bearing an activated methyl group, such as Fischer's base or a quinaldinium salt.
Experimental Protocol: Synthesis of a 3-Ethyl Substituted Trimethine Cyanine Dye
This protocol describes the synthesis of a trimethine cyanine dye from this compound and 1,3,3-trimethyl-2-methyleneindoline (Fischer's base).
Materials:
-
This compound
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
Acetic anhydride
-
Pyridine
-
Ethanol
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask, dissolve this compound (1.34 g, 10 mmol) and 1,3,3-trimethyl-2-methyleneindoline (3.46 g, 20 mmol) in pyridine (20 mL).
-
Add acetic anhydride (5 mL) to the mixture.
-
Heat the reaction mixture at 100°C for 3 hours. The solution will develop an intense blue or cyan color.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water to precipitate the crude dye.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified cyanine dye as dark-colored crystals.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 70-80% |
| λmax (in ethanol) | ~560 nm |
| Molar Absorptivity (ε) | ~150,000 M⁻¹cm⁻¹ |
| Purity (by HPLC) | >97% |
Visualizations
Dye Synthesis Pathways
Caption: Synthetic pathways for different dye classes from this compound.
General Experimental Workflow
Caption: General workflow for the synthesis and purification of dyes.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Grignard Reaction with 3-Ethylbenzaldehyde
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon, such as the one present in 3-Ethylbenzaldehyde.[1][2] This reaction is a versatile and widely used method for the synthesis of secondary alcohols from aldehydes.[2][3] The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic, readily attacking the carbonyl carbon of this compound to form a tetrahedral magnesium alkoxide intermediate.[1] Subsequent acidic work-up protonates this intermediate to yield the final secondary alcohol product.[3][4]
These application notes provide detailed protocols for the reaction of this compound with two common Grignard reagents, methylmagnesium bromide and ethylmagnesium bromide, to produce 1-(3-ethylphenyl)ethanol and 1-(3-ethylphenyl)propan-1-ol, respectively.
Experimental Protocols
General Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
Anhydrous solvents are critical for the success of the reaction. Diethyl ether and tetrahydrofuran (THF) are common choices but are highly flammable.[5]
-
The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. An ice bath must be readily available to control the reaction temperature.[5]
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[5]
Protocol 1: Synthesis of 1-(3-Ethylphenyl)ethanol
Reaction Scheme: this compound + CH₃MgBr → 1-(3-Ethylphenyl)ethanol
Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be rigorously dried by oven-drying or flame-drying under an inert atmosphere to eliminate all traces of water.[5]
-
Assembly: Assemble the apparatus under a steady flow of nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. A small crystal of iodine can be added to help initiate the reaction.[6]
-
Initiation: In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.[1] If the reaction does not start, gentle warming may be required.
-
Formation: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of magnesium. The resulting grayish, cloudy solution is the Grignard reagent.[1]
Part B: Reaction with this compound
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.[7]
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.[5]
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[1]
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate.[1] This process is exothermic. Alternatively, dilute hydrochloric acid can be used.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.[1]
-
Washing: Combine all organic extracts and wash them successively with a saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude 1-(3-ethylphenyl)ethanol can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-(3-Ethylphenyl)propan-1-ol
Reaction Scheme: this compound + CH₃CH₂MgBr → 1-(3-Ethylphenyl)propan-1-ol
This synthesis follows the same procedure as Protocol 1, with the substitution of ethyl bromide for methyl bromide.
Part A: Preparation of Ethylmagnesium Bromide
-
Follow steps 1-3 from Protocol 1, Part A.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Follow steps 5-6 from Protocol 1, Part A to generate the ethylmagnesium bromide reagent.
Part B: Reaction with this compound
-
This part is identical to Protocol 1, Part B. The dropwise addition of this compound to the ethylmagnesium bromide solution will yield the magnesium alkoxide of 1-(3-ethylphenyl)propan-1-ol.
Part C: Work-up and Purification
-
This part is identical to Protocol 1, Part C. The final purified product will be 1-(3-ethylphenyl)propan-1-ol.
Data Presentation
The following table summarizes the reactants and expected products for the detailed protocols. Yields for Grignard reactions are typically high but can be influenced by the purity of reagents and the strictness of anhydrous conditions.
| Parameter | Protocol 1 | Protocol 2 |
| Aldehyde | This compound | This compound |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Ethylmagnesium Bromide (CH₃CH₂MgBr) |
| Stoichiometry (Aldehyde:Alkyl Halide:Mg) | 1.0 : 1.1 : 1.2 | 1.0 : 1.1 : 1.2 |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Product | 1-(3-Ethylphenyl)ethanol | 1-(3-Ethylphenyl)propan-1-ol |
| Representative Yield | 75-90% | 75-90% |
Note: Yields are representative and may vary based on experimental conditions.
Visualizations
The following diagram illustrates the general experimental workflow for the Grignard reaction with this compound.
Caption: Experimental workflow for the Grignard synthesis of secondary alcohols.
References
Application Notes and Protocols: 3-Ethylbenzaldehyde in the Synthesis of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of chalcone derivatives utilizing 3-ethylbenzaldehyde as a key precursor. The protocols detailed below are based on the well-established Claisen-Schmidt condensation reaction.[1] Additionally, this document outlines the significant potential of these derivatives in therapeutic applications, particularly as anticancer and antimicrobial agents, supported by data from existing literature on analogous chalcone structures.
Introduction to Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family that are abundant in plants.[2][3] They serve as precursors for various flavonoids and isoflavonoids and are recognized for their broad spectrum of biological activities.[2][3] The core structure of a chalcone, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is considered a "privileged scaffold" in medicinal chemistry due to its amenability to chemical modification and its presence in numerous biologically active compounds.[3][4] The diverse pharmacological properties of chalcone derivatives, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, make them attractive candidates for drug discovery and development.[2][3]
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][2] The versatility of this reaction allows for the introduction of various substituents on both aromatic rings, enabling the generation of a diverse library of chalcone derivatives for structure-activity relationship (SAR) studies.[5] This document focuses on the use of this compound in this synthetic approach to generate novel chalcone derivatives with potential therapeutic value.
Synthesis of Chalcone Derivatives from this compound
The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of this compound with a substituted or unsubstituted acetophenone.
General Reaction Scheme
Caption: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocols
Below are two detailed protocols for the synthesis of chalcone derivatives using this compound. Protocol 1 describes a classic base-catalyzed reaction in an ethanol solvent, while Protocol 2 outlines a solvent-free "green" chemistry approach.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol [6][7]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methylacetophenone, 4-chloroacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), 10% solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and this compound (10 mmol) in ethanol (20-30 mL).
-
Place the flask on a magnetic stirrer and begin vigorous stirring at room temperature.
-
Prepare a 40-60% aqueous solution of NaOH or KOH. Slowly add this solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).
-
After the reaction is complete, pour the mixture into a beaker containing ice-cold water (200 mL).
-
Acidify the mixture with 10% HCl to a neutral pH to precipitate the chalcone.
-
Collect the solid product by suction filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water until the washings are neutral.
-
Dry the crude product and recrystallize from ethanol to obtain pure chalcone crystals.
Protocol 2: Solvent-Free "Green" Synthesis [6]
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellets
-
Mortar and Pestle
-
Distilled Water
-
Ethanol (95%) for recrystallization
Procedure:
-
In a porcelain mortar, combine the substituted acetophenone (10 mmol) and this compound (10 mmol).
-
Add one pellet of solid NaOH (approximately 0.4 g, 10 mmol) to the mortar.
-
Grind the mixture vigorously with a pestle. The solid reactants will typically form a paste.
-
Continue grinding for approximately 10-15 minutes to ensure the reaction goes to completion.
-
Isolate the crude chalcone by adding cold water to the mortar and collecting the solid by suction filtration.
-
Wash the product with cold water.
-
The crude chalcone can be purified by recrystallization from 95% ethanol.
Quantitative Data
The following tables summarize typical reaction yields and biological activities of chalcone derivatives. Note that specific data for this compound derivatives are limited in the literature; therefore, data for structurally similar chalcones are presented to indicate potential efficacy.
Table 1: Representative Yields of Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Acetophenone | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | 58-89 | [7] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH | ~71.5 | [6] |
| 3-Bromobenzaldehyde | 4-Methylacetophenone | KOH | 80 | [8] |
| Benzaldehyde | 4'-Chloroacetophenone | NaOH | High | [9] |
Table 2: Anticancer Activity of Representative Chalcone Derivatives
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 1.0 | [10] |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 0.3 | [10] |
| ((E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one) | Triple-Negative Breast Cancer | 3.94–9.22 | [4] |
| Indole-chalcone derivative | A549, HeLa, Bel-7402, MCF-7, A2780, and HCT-8 | 0.003-0.782 | [4] |
Table 3: Antimicrobial Activity of Representative Chalcone Derivatives
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [11] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [5] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [5] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [5] |
Biological Activities and Signaling Pathways
Chalcone derivatives have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Chalcones exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[4]
Apoptosis Induction: A primary mechanism of action for many chalcones is the induction of apoptosis (programmed cell death) in cancer cells.[4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.
Inhibition of NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Some chalcone derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[4]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Antimicrobial Activity
Chalcones have demonstrated significant activity against a range of bacteria and fungi, including drug-resistant strains.[3] The proposed mechanisms of antimicrobial action include:
-
Disruption of the cell membrane: Cationic chalcones can interact with and disrupt the integrity of bacterial cell membranes.
-
Inhibition of essential enzymes: Chalcones may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Inhibition of efflux pumps: Some chalcones can inhibit efflux pumps, which are responsible for pumping antibiotics out of bacterial cells, thereby restoring the efficacy of conventional antibiotics.[12]
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone derivatives.
Caption: A typical experimental workflow for chalcone synthesis and evaluation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of chalcone derivatives through the robust and efficient Claisen-Schmidt condensation. While specific biological data for 3-ethyl-substituted chalcones is an area for future research, the extensive literature on analogous compounds strongly suggests their potential as potent anticancer and antimicrobial agents. The detailed protocols and compiled data in these application notes provide a solid foundation for researchers to explore the synthesis and therapeutic applications of this promising class of compounds. The amenability of the chalcone scaffold to structural modification offers exciting opportunities for the development of novel drug candidates with improved efficacy and selectivity.
References
- 1. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Ethylbenzaldehyde
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Ethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound are typically:
-
3-Ethylbenzoic acid: Formed by the oxidation of the aldehyde, especially upon exposure to air. This is often observed as a crystalline solid in the liquid aldehyde.[1]
-
Unreacted starting materials: Depending on the synthetic route, these may include 3-bromobenzaldehyde, triethylborane, or 3-ethylbenzyl alcohol.[2][3]
-
Isomeric impurities: Synthesis via formylation of ethylbenzene (B125841) can lead to the formation of 2-ethylbenzaldehyde (B125284) and 4-ethylbenzaldehyde.[3]
-
Solvent residues: Residual solvents from the reaction or initial work-up, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane.[1][4]
Q2: My this compound sample has a yellow tint. Is it still usable?
A2: A yellow to brownish discoloration indicates potential oxidation and/or polymerization of the aldehyde due to exposure to air and light.[1] While it may be suitable for some less sensitive applications, for high-purity requirements, it is highly recommended to purify the aldehyde, for instance by distillation, before use.[1] For future prevention, store this compound under an inert atmosphere (e.g., nitrogen or argon) in an amber-colored bottle in a cool, dark place.[5]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a viable method for purifying this compound, particularly for removing non-volatile impurities or isomers.[2][6] However, aldehydes can sometimes be sensitive to the acidic nature of standard silica (B1680970) gel, which may cause decomposition.[7] It is crucial to perform a preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal solvent system and to ensure the stability of the compound on the stationary phase.[8]
Q4: Is distillation a suitable method for purifying this compound?
A4: Fractional vacuum distillation is a highly effective method for purifying this compound, especially for separating it from less volatile impurities like 3-ethylbenzoic acid or from starting materials with significantly different boiling points.[1][7] Distillation under reduced pressure is recommended to avoid the high temperatures that can cause decomposition or polymerization.[9]
Q5: How can I remove the 3-Ethylbenzoic acid impurity without distillation?
A5: A basic aqueous wash can effectively remove acidic impurities like 3-Ethylbenzoic acid.[7] By dissolving the crude product in an organic solvent and washing with a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), the carboxylic acid is converted to its water-soluble sodium salt, which can then be separated in the aqueous layer.[7]
Purification Methodologies and Troubleshooting
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a primary technique for purifying this compound from non-volatile or high-boiling impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.[1]
-
Pre-treatment: If significant acidic impurities are present, first wash the crude this compound with a 10% aqueous sodium carbonate solution, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[9]
-
Distillation: Place a magnetic stir bar in the distillation flask with the pre-treated crude aldehyde. Connect the apparatus to a vacuum pump with a cold trap.
-
Begin stirring and gradually apply the vacuum.
-
Once the desired pressure is stable, gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure (see data table below).[1]
-
Post-Distillation: After collecting the desired fraction, allow the apparatus to cool to room temperature before carefully releasing the vacuum. Transfer the purified product to a clean, dry container, preferably under an inert atmosphere.[1]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping/Uncontrolled Boiling | - Heating too rapidly.- Ineffective stirring. | - Reduce the heating rate.- Ensure the stir bar is functioning correctly.[1] |
| No Distillate Collection | - System leak.- Insufficient heating.- Vacuum is too high for the applied temperature. | - Check all joints for a proper seal.- Gradually increase the heating mantle temperature.- Adjust the vacuum to a higher pressure (less vacuum).[1] |
| Product is still impure | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient fractionating column.- Reduce the heating rate to ensure slow and steady distillation.[10] |
Sodium Bisulfite Adduct Formation
This chemical method is highly selective for separating aldehydes from non-aldehydic impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated by extraction. The aldehyde can then be regenerated.[4][11]
-
Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like methanol (B129727) or THF.[12] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Shake the funnel and allow the layers to separate.[4][11]
-
The aqueous layer now contains the bisulfite adduct of this compound. Separate and wash the organic layer with water to remove any remaining non-aldehydic impurities.
-
Regeneration of Aldehyde: Combine the aqueous layers containing the adduct. To regenerate the aldehyde, slowly add a 10% sodium hydroxide (NaOH) solution or a saturated sodium carbonate (Na₂CO₃) solution until the solution is basic.[12]
-
Final Extraction: Extract the regenerated this compound with a fresh portion of an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield the purified product.[1]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Precipitate/Adduct Formation | - Insufficient reaction time or agitation.- Low concentration of sodium bisulfite. | - Shake or stir the mixture more vigorously and for a longer duration.- Use a freshly prepared saturated solution of sodium bisulfite.[1] |
| Low Yield of Regenerated Aldehyde | - Incomplete adduct formation.- Incomplete regeneration from the adduct. | - Ensure sufficient reaction time for adduct formation.- Ensure the solution is sufficiently basic during regeneration and allow adequate time for the reaction to complete.[1] |
| Emulsion Formation During Extraction | - Vigorous shaking with certain solvent systems. | - Allow the mixture to stand for a longer period.- Add a small amount of brine to help break the emulsion.[1] |
Column Chromatography
This technique is useful for separating this compound from isomers or other impurities with different polarities.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (mobile phase), typically a mixture of n-hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for this compound.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., n-hexane). Pour the slurry into a chromatography column and allow it to pack evenly without letting the silica run dry.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[8]
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column was packed improperly. | - Re-optimize the solvent system using TLC.- Ensure the column is packed uniformly without cracks or air bubbles.[8] |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - Adjust the polarity of the mobile phase. Decrease polarity if it elutes too quickly, and increase it if it elutes too slowly.[8] |
| Streaking of Spots on TLC | - Sample is too concentrated.- Presence of highly polar impurities (e.g., carboxylic acid). | - Dilute the sample before spotting on the TLC plate.- Consider a pre-purification step (e.g., basic wash) to remove acidic impurities. |
Data Presentation
Table 1: Physical Properties of this compound and a Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₉H₁₀O | 134.18 | 214.3 at 760 mmHg[13] | 1.001[13] |
| 3-Ethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 276.5 (predicted) | 1.131 (predicted) |
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting an impure this compound sample.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 34246-54-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing 3-Ethylbenzaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Ethylbenzaldehyde. Our aim is to help you overcome common experimental challenges and optimize your reaction yields.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, offering potential causes and actionable solutions for three common synthetic routes.
Route 1: Suzuki-Miyaura Coupling
This method typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. A known route to this compound is the coupling of m-bromobenzaldehyde with triethylborane.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Consider using a pre-catalyst that is more stable to air. |
| Inefficient Base | The choice and quality of the base are critical for the transmetalation step. Ensure the base (e.g., CsOAc, K₂CO₃, K₃PO₄) is anhydrous and finely powdered. The strength of the base should be appropriate for the substrates; sometimes, a stronger base is required. |
| Poor Quality Reagents | Impurities in the starting materials (m-bromobenzaldehyde or triethylborane) can poison the catalyst or lead to side reactions. Use freshly purified starting materials. Verify purity using NMR or GC before the reaction. |
| Presence of Water | Moisture can lead to the decomposition of the Grignard reagent (if used to prepare the boronic acid) and can deactivate the catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Suboptimal Temperature | The reaction may require a specific temperature to proceed efficiently. If the reaction is sluggish, consider gradually increasing the temperature. However, be aware that high temperatures can also lead to catalyst decomposition and side reactions. Monitor the reaction by TLC or GC to find the optimal temperature. |
Issue 2: Significant Byproduct Formation (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | Oxygen can promote the homocoupling of the boronic acid reagent. Thoroughly degas the solvent and the reaction mixture before adding the catalyst. Freeze-pump-thaw cycles are highly effective. |
| Incorrect Stoichiometry | An incorrect ratio of the coupling partners can lead to the formation of homocoupled products. Carefully control the stoichiometry of your reactants. |
| Catalyst Decomposition | If the catalyst decomposes, it can lead to the formation of palladium black, which can catalyze side reactions. Use robust ligands that stabilize the palladium catalyst throughout the reaction. |
Route 2: Grignard Reaction
This synthesis typically involves the reaction of a Grignard reagent, such as 3-ethylphenylmagnesium bromide (formed from 3-ethylbromobenzene and magnesium), with a formylating agent like N,N-dimethylformamide (DMF).
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Failure to Initiate Grignard Reagent Formation | The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings under an inert atmosphere before use. A small crystal of iodine can be added to activate the magnesium surface. Ensure all glassware and solvents are scrupulously dry. |
| Decomposition of Grignard Reagent | Grignard reagents are highly sensitive to moisture and acidic protons. Ensure the reaction is conducted under a dry, inert atmosphere. The starting materials and solvent must be anhydrous. |
| Inefficient Formylation | The addition of the Grignard reagent to DMF should be performed at a low temperature (e.g., 0 °C or below) to prevent side reactions. Ensure the stoichiometry of DMF is appropriate. |
| Difficult Work-up | The hydrolysis of the intermediate magnesium salt must be done carefully with an acidic workup (e.g., dilute HCl or NH₄Cl solution) at a low temperature to avoid decomposition of the product. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps & Recommendations |
| Wurtz Coupling | The reaction of the Grignard reagent with unreacted 3-ethylbromobenzene can lead to the formation of 3,3'-diethylbiphenyl. Add the 3-ethylbromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Over-addition to Aldehyde | The newly formed this compound can be attacked by the Grignard reagent to form a secondary alcohol. Add the Grignard reagent slowly to the formylating agent at a low temperature. |
Route 3: Oxidation of 3-Ethyltoluene
This method involves the oxidation of the methyl group of 3-ethyltoluene to an aldehyde. This can be a challenging transformation due to the potential for over-oxidation or oxidation of the ethyl group.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Over-oxidation to 3-Ethylbenzoic Acid | This is a very common side reaction. Use a mild and selective oxidizing agent (e.g., MnO₂, ceric ammonium nitrate). Carefully control the stoichiometry of the oxidant and the reaction time. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Oxidation of the Ethyl Group | The ethyl group can also be oxidized. The choice of catalyst and reaction conditions is crucial to achieve selectivity for the methyl group. Certain catalytic systems, often involving cobalt or manganese salts, can provide better selectivity. |
| Low Reactivity of Starting Material | The oxidation of the benzylic position may require elevated temperatures. However, this can also promote side reactions. A balance must be found, often through catalyst screening and optimization of reaction conditions. |
| Inactive Catalyst/Reagent | Ensure the oxidizing agent is of high quality and activity. For catalytic oxidations, ensure the catalyst has not been poisoned. |
Issue 2: Complex Product Mixture
| Potential Cause | Troubleshooting Steps & Recommendations |
| Multiple Oxidation Products | Besides 3-ethylbenzoic acid, other byproducts from the oxidation of the ethyl group can be formed. Purification by fractional distillation under reduced pressure or column chromatography is often necessary to isolate the desired aldehyde. |
| Formation of Isomeric Impurities | If the starting 3-ethyltoluene contains other isomers, these will also be oxidized, leading to a mixture of isomeric aldehydes. Ensure the purity of the starting material. |
Summary of Yields for this compound Synthesis
The following table provides a comparison of reported yields for different synthetic methods. Please note that yields are highly dependent on the specific reaction conditions, scale, and purity of the starting materials.
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Reference |
| Suzuki-Miyaura Coupling | m-Bromobenzaldehyde, Triethylborane | Pd(dppf)Cl₂, CsOAc | 46% | [1] |
| Grignard Reaction | 3-Ethylbromobenzene, N,N-Dimethylformamide | Mg, then H₃O⁺ | Good to moderate (typical) | General Method |
| Oxidation | 3-Ethyltoluene | Mild Oxidizing Agent (e.g., MnO₂) | Variable | General Method |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a literature procedure for the synthesis of this compound.[1]
Materials:
-
m-Bromobenzaldehyde
-
Triethylborane (1.0 M in THF)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium acetate (CsOAc)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dried flask under an argon atmosphere, add m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol).
-
Add anhydrous THF (3.0 mL) to the flask.
-
To the resulting suspension, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to afford this compound.
Protocol 2: General Procedure for Grignard Synthesis of this compound
This is a general protocol; optimization of specific conditions may be required.
Materials:
-
3-Ethylbromobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or THF
-
N,N-Dimethylformamide (DMF)
-
Dilute HCl or saturated aqueous NH₄Cl solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of 3-ethylbromobenzene in anhydrous ether/THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux.
-
After the addition is complete, reflux the mixture for a short period to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of DMF in anhydrous ether/THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice and a dilute aqueous acid solution to quench the reaction and protonate the intermediate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation or chromatography.
-
Mandatory Visualizations
References
Common impurities in 3-Ethylbenzaldehyde and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available or synthesized this compound?
A1: Common impurities in this compound can be categorized as follows:
-
Oxidation Products: The most common impurity is 3-ethylbenzoic acid, formed by the oxidation of the aldehyde group upon exposure to air.[1][2]
-
Related Alcohols and Aldols: 3-Ethylbenzyl alcohol may be present as a precursor or a by-product of reduction. Self-condensation can lead to the formation of aldol impurities.[1]
-
Synthetic By-products: Depending on the synthetic route, impurities can include positional isomers (2-ethylbenzaldehyde and 4-ethylbenzaldehyde) and unreacted starting materials.[3] For instance, the formylation of ethylbenzene can lead to a mixture of isomers.[3]
-
Residual Solvents and Water: Solvents used during synthesis or purification and moisture can also be present.
Q2: My this compound has a yellowish tint and an acidic smell. What is the likely cause and how can I purify it?
A2: A yellowish color and an acidic odor strongly suggest the presence of 3-ethylbenzoic acid due to oxidation. To remove this acidic impurity, you can perform a simple liquid-liquid extraction. Dissolve the aldehyde in a suitable organic solvent (like diethyl ether or dichloromethane) and wash it with a 10% aqueous sodium bicarbonate solution.[1] The acidic impurity will react with the base and move into the aqueous layer. Afterward, wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.[1][4]
Q3: I am struggling to separate this compound from its isomers (2- and 4-ethylbenzaldehyde). What is the most effective method?
A3: Separating positional isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: For larger quantities, fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points.[3]
-
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is a highly effective method for separating isomers.[2][3] A non-polar eluent system, such as hexane with a small amount of a more polar solvent like diethyl ether or ethyl acetate, is typically used.[2]
Q4: Can I purify this compound if it is contaminated with non-aldehydic organic impurities?
A4: Yes, a highly effective method is the formation of a bisulfite adduct. Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off.[2][5] Most other organic compounds will not react and will remain in the solution. The aldehyde can then be regenerated from the solid adduct by treatment with a base, such as sodium bicarbonate or sodium hydroxide solution.[2]
Troubleshooting Guides
Issue 1: Low Purity of this compound After Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of 3-ethylbenzoic acid (confirmed by IR or NMR) | Oxidation of the aldehyde. | 1. Minimize exposure to air during the reaction and work-up.[2] 2. Store the product under an inert atmosphere (e.g., nitrogen or argon).[6] 3. Wash the crude product with a 10% sodium bicarbonate solution to remove the acid.[1] |
| Presence of unreacted starting materials | Incomplete reaction. | 1. Monitor the reaction progress using TLC or GC to ensure completion.[3] 2. Consider extending the reaction time or adjusting the stoichiometry of the reagents. |
| Presence of positional isomers | Lack of regioselectivity in the synthesis (e.g., Friedel-Crafts formylation). | 1. Optimize reaction conditions (temperature, catalyst) to favor the formation of the meta-isomer.[3] 2. Purify the product using fractional distillation or column chromatography.[3] |
Issue 2: Poor Separation During Purification
| Symptom | Purification Method | Troubleshooting Steps |
| Co-elution of impurities during column chromatography | Column Chromatography | 1. Optimize the solvent system; a less polar eluent may improve separation.[2] 2. Use a longer column or a finer mesh silica gel for better resolution. 3. Ensure proper column packing to avoid channeling. |
| Incomplete separation of isomers by distillation | Fractional Distillation | 1. Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[3] 2. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference between isomers.[7] 3. Maintain a slow and steady distillation rate. |
| Low yield after bisulfite adduct purification | Bisulfite Adduct Formation | 1. Ensure the sodium bisulfite solution is saturated and freshly prepared. 2. Allow sufficient time for the adduct to form, with vigorous stirring.[2] 3. During regeneration, ensure the solution is sufficiently basic to completely decompose the adduct.[2] |
Purification Methodologies
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Aqueous Base Wash (e.g., NaHCO₃) | Acidic impurities (e.g., 3-ethylbenzoic acid).[1][4] | Simple, fast, and effective for removing acidic by-products. | Does not remove neutral impurities like isomers or alcohols. |
| Fractional Vacuum Distillation | Impurities with significantly different boiling points (e.g., some starting materials, less volatile by-products).[7] | Suitable for large-scale purification. | May not effectively separate compounds with close boiling points, such as positional isomers.[3] |
| Column Chromatography | Isomers, alcohols, and other non-polar impurities.[2][3] | High resolution, effective for separating isomers. | Can be time-consuming and requires significant amounts of solvent for large quantities. Aldehyd may decompose on silica gel in some cases.[2] |
| Bisulfite Adduct Formation | Non-aldehydic impurities (alcohols, unreacted non-aldehyde starting materials).[2][5] | Highly selective for aldehydes. | Involves the formation and subsequent decomposition of an adduct, which adds extra steps. Not suitable for separating aldehydic impurities from each other. |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Extraction
-
Dissolution: Dissolve the crude this compound in diethyl ether (or another suitable immiscible organic solvent).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium bicarbonate. Shake the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with water to remove any residual bicarbonate.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the impure this compound in a minimal amount of ethanol. Slowly add a saturated aqueous solution of sodium bisulfite while stirring vigorously. A white precipitate of the bisulfite adduct should form. Continue stirring for at least one hour.[2]
-
Isolation: Collect the solid adduct by vacuum filtration and wash it with ethanol, followed by diethyl ether, to remove any soluble impurities.
-
Regeneration: Suspend the filtered solid in water and add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution with stirring until the solid dissolves and gas evolution ceases (if using bicarbonate). This will regenerate the pure aldehyde.[2]
-
Extraction: Extract the regenerated this compound with diethyl ether.
-
Work-up: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Workflow for the removal of acidic impurities.
Caption: Workflow for bisulfite adduct purification.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. This compound | 34246-54-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Preventing oxidation of 3-Ethylbenzaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of 3-Ethylbenzaldehyde to prevent its oxidative degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The principal cause of degradation for this compound is autoxidation. The aldehyde functional group (-CHO) is susceptible to oxidation by atmospheric oxygen, which converts it into 3-ethylbenzoic acid. This reaction is often accelerated by exposure to light and elevated temperatures.
Q2: What are the tell-tale signs of this compound degradation?
A2: Visual indicators of degradation include a noticeable change in color from a colorless or pale yellow liquid to a more pronounced yellow or even brownish hue. Additionally, the formation of a white crystalline precipitate may be observed. This precipitate is likely 3-ethylbenzoic acid, which is a solid at room temperature and has low solubility in the aldehyde.
Q3: What are the optimal storage conditions for neat this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation. The use of amber glass vials or bottles is also advised to protect it from light-induced degradation.
Q4: Is refrigeration or freezing recommended for the long-term storage of this compound?
A4: Yes, for long-term storage, refrigeration at 2-8°C is recommended to significantly slow down the rate of oxidation. While freezing is also an option, it is crucial to ensure the container is properly sealed to prevent moisture condensation during thawing, which could potentially accelerate degradation.
Q5: How can I actively inhibit the oxidation of this compound?
A5: The addition of a suitable antioxidant can significantly extend the shelf-life of this compound. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective at quenching the free-radical chain reactions that drive oxidation. A typical concentration for BHT is in the range of 0.01-0.1% (w/w).
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Corrective Actions |
| Discoloration (Yellowing/Browning) | Initial oxidation has occurred due to exposure to air and/or light. | 1. Assess Purity: Perform HPLC or GC-MS analysis to quantify the level of 3-ethylbenzoic acid and other impurities. 2. Purification: If the purity is compromised but still usable for your application, consider purification by distillation. 3. Improve Storage: For future storage, transfer the aldehyde to a clean, dry amber glass vial, purge the headspace with an inert gas (see protocol below), and store in a refrigerated, dark location. |
| Formation of White Precipitate | Advanced oxidation leading to the formation of 3-ethylbenzoic acid, which has low solubility in this compound. | 1. Confirm Identity: Isolate a small amount of the precipitate and confirm its identity as 3-ethylbenzoic acid via melting point analysis or spectroscopy. 2. Purification: The aldehyde can be separated from the solid acid by careful decantation or filtration, followed by distillation for higher purity. 3. Prevent Recurrence: Implement stringent storage protocols, including the use of an inert atmosphere and an antioxidant like BHT. |
| Inconsistent Experimental Results | The purity of the this compound may be compromised, with the presence of 3-ethylbenzoic acid or other byproducts interfering with the reaction. | 1. Purity Analysis: Immediately analyze the purity of your this compound stock using a validated HPLC or GC-MS method (see protocols below). 2. Use Fresh Stock: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of the aldehyde for sensitive experiments. 3. Aliquot Samples: For frequently used batches, consider aliquoting the aldehyde into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of the oxidation reaction. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, the primary oxidizing agent. |
| Light Exposure | In the dark (Amber vial) | Prevents photo-oxidation. |
| Container | Tightly sealed glass container | Prevents exposure to atmospheric oxygen and moisture. |
| Additives | 0.01-0.1% BHT (optional) | Acts as an antioxidant to inhibit free-radical oxidation. |
Table 2: Qualitative Impact of Temperature on Oxidation Rate
| Storage Temperature | Relative Rate of Oxidation | Expected Shelf-Life |
| Ambient (20-25°C) | Moderate to High | Shorter |
| Refrigerated (2-8°C) | Low | Significantly Extended |
| Frozen (-20°C) | Very Low | Longest |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To quantify the amount of 3-ethylbenzoic acid in a sample of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 3-ethylbenzoic acid reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of 3-ethylbenzoic acid in the sample using the calibration curve.
-
Protocol 2: Purity Assessment of this compound by GC-MS
Objective: To identify and quantify volatile impurities, including the primary oxidation product, in this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Gas Chromatograph with a Mass Spectrometer detector |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (split ratio, e.g., 50:1) |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| MS Source | 230°C |
| MS Quadrupole | 150°C |
| Scan Range | 40-400 amu |
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the peaks by comparing the mass spectra with a reference library (e.g., NIST). This compound and 3-ethylbenzoic acid will have distinct fragmentation patterns.
-
Quantify the components based on their peak areas (area percent method).
-
Protocol 3: Laboratory Procedure for Inert Gas Purging
Objective: To displace atmospheric oxygen from a storage container before sealing to prevent oxidation.
Materials:
-
Container with this compound
-
Septum-lined cap or a two-way stopcock adapter
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Needles (one long, one short) and tubing
Procedure (Balloon Method):
-
Fill a balloon with the inert gas from the cylinder.
-
Seal the container of this compound with a septum-lined cap.
-
Insert a long needle connected to the inert gas-filled balloon through the septum, with the needle tip below the level of the liquid's surface.
-
Insert a short "vent" needle through the septum to allow the displaced air to escape.
-
Gently bubble the inert gas through the liquid for a few minutes to displace dissolved oxygen.
-
Raise the long needle so its tip is in the headspace above the liquid and continue to pass the inert gas for another minute to displace the air in the headspace.
-
Remove the vent needle first, followed by the needle connected to the inert gas supply.
-
For added protection, wrap the cap and septum with Parafilm®.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for degradation.
Technical Support Center: Troubleshooting Low Yields in Reactions with 3-Ethylbenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3-Ethylbenzaldehyde in various chemical reactions, with a focus on overcoming low product yields.
General Troubleshooting
Q1: My reaction with this compound is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in reactions involving this compound can stem from several common issues. A systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Reagent Purity and Stability:
-
This compound Quality: The aldehyde is susceptible to oxidation to 3-ethylbenzoic acid, especially if improperly stored.[1] Use of freshly distilled or purified this compound is recommended. Signs of degradation include a yellow or brownish color and the presence of crystalline precipitate (3-ethylbenzoic acid).[1]
-
Other Reagents and Solvents: Ensure all other reactants, catalysts, and solvents are pure and anhydrous, as required by the specific reaction chemistry. Moisture can be particularly detrimental in reactions like Grignard and Wittig.
-
-
Reaction Conditions:
-
Temperature: Suboptimal temperatures can lead to slow reaction rates or the formation of side products.
-
Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Atmosphere: Many reactions, particularly those involving organometallics like Grignard reagents or Suzuki coupling catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents.
-
-
Workup and Purification:
-
Significant product loss can occur during the workup and purification stages. Ensure proper extraction techniques are used and that the purification method (e.g., column chromatography, distillation) is optimized for your product.
-
Below is a general workflow for troubleshooting low yields.
References
Side reactions of 3-Ethylbenzaldehyde in acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylbenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments in acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when working with this compound in basic conditions?
A1: Since this compound lacks α-hydrogens, it does not undergo aldol condensation by itself. The most common side reactions in the presence of a strong base are disproportionation reactions:
-
Cannizzaro Reaction: Two molecules of this compound react in the presence of a strong hydroxide base (e.g., NaOH, KOH) to produce one molecule of 3-ethylbenzyl alcohol (the reduction product) and one molecule of the corresponding carboxylate salt, 3-ethylbenzoate (the oxidation product).[1][2] Upon acidic workup, the carboxylate is converted to 3-ethylbenzoic acid.
-
Tishchenko Reaction: In the presence of an alkoxide base (e.g., aluminum ethoxide), this compound can undergo a disproportionation to form the ester, 3-ethylbenzyl 3-ethylbenzoate.[3][4]
Q2: What are the expected side reactions of this compound in acidic conditions?
A2: Under acidic conditions, the carbonyl group of this compound is activated, leading to several possible reactions:
-
Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound will reversibly form a hemiacetal and then an acetal.[5][6] This reaction is often driven to completion by removing water as it is formed.
-
Condensation Reactions: While it cannot self-condense, this compound can react with other enolizable carbonyl compounds in a crossed-aldol condensation.
-
Oxidation: In the presence of an oxidizing agent, this compound can be oxidized to 3-ethylbenzoic acid. Air oxidation can also occur, especially if samples are not stored properly.
-
Electrophilic Aromatic Substitution: Under strongly acidic and nitrating or sulfonating conditions, electrophilic substitution on the aromatic ring can occur, primarily at the meta-position relative to the ethyl group due to the deactivating effect of the aldehyde group.[7]
Troubleshooting Guides
Basic Conditions
Problem: Low yield of the desired product in a Cannizzaro reaction.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase the concentration of the base.[1] - Ensure efficient stirring to overcome potential heterogeneity. |
| Competing Tishchenko Reaction | - If an alkoxide is inadvertently present or formed, the Tishchenko reaction can compete. Ensure the base used is a hydroxide (e.g., NaOH, KOH). |
| Product Loss During Workup | - Ensure complete extraction of the 3-ethylbenzyl alcohol with a suitable organic solvent. - Ensure complete precipitation of 3-ethylbenzoic acid by adjusting the pH to be sufficiently acidic during workup. |
Problem: Formation of an ester instead of the expected alcohol and carboxylic acid.
| Possible Cause | Suggested Solution |
| Incorrect Base Used | - This indicates a Tishchenko reaction is occurring. This reaction is catalyzed by alkoxides.[3] Verify that a hydroxide base was used. |
| Contamination with Alkoxides | - Ensure the starting materials and solvents are free from alcohol contamination, which could form alkoxides in the presence of a strong base. |
Acidic Conditions
Problem: Low yield of acetal.
| Possible Cause | Suggested Solution |
| Equilibrium Not Shifted to Products | - The formation of acetals is an equilibrium process.[5] Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. - Use an excess of the alcohol.[5] |
| Insufficient Catalyst | - Ensure an adequate amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, dry HCl) is used.[8] |
| Hydrolysis of the Acetal | - During workup, avoid prolonged contact with aqueous acid, as this can hydrolyze the acetal back to the aldehyde.[5] |
Problem: Unwanted polymerization or charring.
| Possible Cause | Suggested Solution |
| Strongly Acidic Conditions | - Highly concentrated acids can lead to polymerization or other side reactions of aromatic aldehydes. - Use a milder acid catalyst or a lower concentration of the acid. |
| High Reaction Temperature | - Elevated temperatures in the presence of strong acid can promote side reactions. - Perform the reaction at a lower temperature. |
Quantitative Data
| Reaction | Product(s) | Typical Yield (%) | Conditions |
| Cannizzaro Reaction of Benzaldehyde | Benzyl alcohol & Benzoic acid | 96% & 97% | Solvent-free, 50°C, 2 hours |
| Acetal Formation of Benzaldehyde | Benzaldehyde dimethyl acetal | >95% | Methanol, 0.1 mol% HCl, room temp.[8] |
Experimental Protocols
Protocol 1: Cannizzaro Reaction of this compound
This protocol is adapted from procedures for benzaldehyde.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Standard glassware for reaction, extraction, and filtration
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in deionized water with cooling in an ice bath.
-
To the cooled KOH solution, add this compound and stir the mixture vigorously at room temperature. The reaction is typically left to proceed for 24 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether to separate the 3-ethylbenzyl alcohol.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to isolate the 3-ethylbenzyl alcohol.
-
Cool the aqueous layer from the initial extraction in an ice bath and acidify with concentrated HCl until the pH is acidic, which will precipitate the 3-ethylbenzoic acid.
-
Collect the precipitated 3-ethylbenzoic acid by vacuum filtration, wash with cold deionized water, and dry.
Protocol 2: Acetal Formation of this compound
This protocol is a general procedure for the formation of dimethyl acetals.[8]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Hydrochloric acid (catalytic amount) or other acid catalyst
-
Sodium bicarbonate
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Standard glassware for reaction and purification
Procedure:
-
In a flask, stir a mixture of this compound and a catalytic amount (e.g., 0.1 mol%) of hydrochloric acid in methanol at room temperature for approximately 30 minutes.
-
Quench the reaction by adding a small amount of sodium bicarbonate and stir for a few minutes.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate containing 1% triethylamine to obtain the this compound dimethyl acetal.
Visualizations
Reaction Pathways
Caption: Side reactions of this compound in basic and acidic conditions.
Experimental Workflow: Cannizzaro Reaction
Caption: Workflow for the Cannizzaro reaction and product isolation.
Logical Relationship: Acetal Formation Optimization
Caption: Key factors for optimizing acetal formation yield.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. Tishchenko_reaction [chemeurope.com]
- 4. Tischenko reaction Notes | Physics Wallah [pw.live]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Selectivity of 3-Ethylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylbenzaldehyde. The content is designed to address specific challenges in controlling reaction selectivity.
Section 1: Chemoselectivity - Aldehyde vs. Ethyl Group
One of the primary challenges in the chemistry of this compound is achieving selectivity between the reactive aldehyde group and the ethyl group's benzylic position.
Frequently Asked Questions (FAQs)
Question 1: I want to perform a reaction on the aromatic ring (e.g., Grignard addition to a different functional group), but the aldehyde in this compound is interfering. How can I protect the aldehyde group?
Answer: The most effective way to protect the aldehyde group is by converting it into a cyclic acetal. Acetals are stable under basic, neutral, and nucleophilic conditions, making them ideal for reactions involving Grignard reagents or organolithiums. They are, however, readily cleaved under acidic conditions to regenerate the aldehyde.
Experimental Protocol: Acetal Protection of this compound
This protocol is adapted from standard procedures for benzaldehyde protection.
-
Reagents and Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.02 equivalents, catalytic)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-TSA (0.02 eq).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-(3-ethylphenyl)-1,3-dioxolane.
-
-
Deprotection: To regenerate the aldehyde, the acetal can be stirred in a mixture of acetone and dilute aqueous HCl at room temperature.
Question 2: How can I selectively reduce the aldehyde group of this compound to an alcohol without reducing the aromatic ring?
Answer: Selective reduction of the aldehyde to 3-ethylbenzyl alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄). For catalytic hydrogenation, careful selection of the catalyst and reaction conditions is crucial to avoid over-reduction to 3-ethyltoluene or hydrogenation of the aromatic ring.
Experimental Protocol: Selective Reduction with NaBH₄
-
Reagents and Materials:
-
This compound
-
Sodium borohydride (NaBH₄) (1.2 equivalents)
-
Methanol or Ethanol
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add NaBH₄ (1.2 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-ethylbenzyl alcohol.[1][2]
-
Troubleshooting Guide for Catalytic Hydrogenation
| Issue | Potential Cause | Solution |
| Formation of 3-ethyltoluene | Over-reduction (hydrogenolysis). | Use a less active catalyst (e.g., Pd on CaCO₃ or Al₂O₃ instead of Pd/C). Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a milder hydrogen source like potassium formate.[3][4][5] |
| Reduction of the aromatic ring | Catalyst is too active for aromatic ring reduction. | Avoid highly active catalysts like Rhodium (Rh) or Ruthenium (Ru). Use milder conditions (lower pressure and temperature).[6] |
Question 3: I need to oxidize the aldehyde to a carboxylic acid. How can I do this without oxidizing the ethyl group?
Answer: The aldehyde group is more susceptible to oxidation than the ethyl group. Standard oxidizing agents like potassium permanganate (KMnO₄) under controlled conditions will selectively oxidize the aldehyde to 3-ethylbenzoic acid.
Experimental Protocol: Selective Oxidation with KMnO₄
-
Reagents and Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
In a flask, prepare a solution of KMnO₄ (approx. 2.0 eq) and Na₂CO₃ in water.
-
Slowly add this compound (1.0 eq) to the permanganate solution with vigorous stirring.
-
Stir the mixture at room temperature. The reaction is exothermic; maintain the temperature below 40°C.
-
Continue stirring until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Cool the solution in an ice bath and acidify with concentrated HCl to precipitate the 3-ethylbenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.[7][8][9][10]
-
Question 4: How can I selectively functionalize the benzylic position of the ethyl group without affecting the aldehyde?
Answer: This requires a two-step approach: first, protect the aldehyde as a cyclic acetal (see Question 1), then perform the reaction on the benzylic position. A common reaction is benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions.
Experimental Protocol: Benzylic Bromination of Protected this compound
-
Reagents and Materials:
-
2-(3-ethylphenyl)-1,3-dioxolane (from Question 1)
-
N-bromosuccinimide (NBS) (1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
In a flask equipped with a reflux condenser and protected from light, dissolve the protected this compound (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture and filter off the succinimide by-product.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzylic bromide.[11][12][13][14][15]
-
Section 2: Regioselectivity - Electrophilic Aromatic Substitution
This compound presents a unique challenge in electrophilic aromatic substitution due to the presence of two directing groups with competing effects:
-
Ethyl group: A weakly activating, ortho-, para-director.
-
Aldehyde group: A deactivating, meta-director.
The position of substitution will depend on the reaction conditions and the nature of the electrophile.
Frequently Asked Questions (FAQs)
Question 5: If I perform a nitration on this compound, where will the nitro group add? How can I control the outcome?
Answer: The directing effects of the ethyl and aldehyde groups are in opposition. The ethyl group directs to positions 2, 4, and 6, while the aldehyde group directs to position 5.
-
Position 2 (ortho to ethyl, ortho to aldehyde): Sterically hindered.
-
Position 4 (para to ethyl, ortho to aldehyde): Activated by the ethyl group, but sterically hindered by the aldehyde.
-
Position 5 (meta to both): Deactivated by the aldehyde, but potentially accessible.
-
Position 6 (ortho to ethyl, meta to aldehyde): Activated by the ethyl group and directed by the aldehyde. This is often the most likely position for substitution.
Controlling the outcome is challenging. Harsher conditions (stronger acid, higher temperature) may favor substitution at positions directed by the deactivating group, while milder conditions might favor substitution directed by the activating group.
Experimental Protocol: Nitration of this compound
This protocol is adapted from the nitration of benzaldehyde. The product distribution will need to be determined experimentally.
-
Reagents and Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed ice
-
-
Procedure:
-
In a flask, cool concentrated H₂SO₄ in an ice-salt bath.
-
Slowly add fuming HNO₃ to the sulfuric acid, keeping the temperature below 10°C to create the nitrating mixture.
-
In a separate flask, dissolve this compound in a minimal amount of concentrated H₂SO₄.
-
Slowly add the nitrating mixture dropwise to the this compound solution, maintaining the temperature between 5-15°C.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated nitro-3-ethylbenzaldehyde isomers by filtration and wash with cold water.
-
The isomer ratio will need to be determined by techniques such as GC-MS or NMR.[16][17][18][19][20]
-
Expected Product Distribution (Qualitative)
| Position of Nitration | Directing Group Favoring | Steric Hindrance | Likelihood |
| 2 | Ethyl (ortho) | High | Low |
| 4 | Ethyl (para) | Moderate | Moderate |
| 5 | Aldehyde (meta) | Low | Moderate |
| 6 | Ethyl (ortho) & Aldehyde (meta) | Low | High |
Question 6: How can I achieve selective Friedel-Crafts acylation of this compound?
Answer: Friedel-Crafts acylation is highly sensitive to the electronic nature of the aromatic ring. The deactivating aldehyde group will significantly slow down the reaction. The activating ethyl group will direct the acylation to the ortho and para positions (positions 2, 4, and 6). Position 6 is the most likely site of acylation due to a combination of electronic activation from the ethyl group and less steric hindrance compared to position 2.
To favor acylation, it is highly recommended to first protect the aldehyde group as an acetal. This will make the ring more activated and lead to cleaner substitution directed by the ethyl group.
Experimental Protocol: Friedel-Crafts Acylation of Protected this compound
-
Reagents and Materials:
-
2-(3-ethylphenyl)-1,3-dioxolane
-
Acetyl chloride (or another acyl halide)
-
Aluminum chloride (AlCl₃) or another Lewis acid
-
Dichloromethane (DCM)
-
Ice
-
Dilute HCl
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend AlCl₃ (1.1 eq) in anhydrous DCM and cool in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the suspension.
-
Add a solution of 2-(3-ethylphenyl)-1,3-dioxolane (1.0 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C to room temperature and monitor by TLC.
-
Once complete, carefully pour the reaction mixture onto ice and dilute with DCM.
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. The product will be a mixture of ortho- and para-acylated isomers.
-
Deprotect the aldehyde by stirring with dilute aqueous HCl in acetone.[21][22][23][24][25]
-
Section 3: Stereoselectivity - Additions to the Carbonyl Group
Achieving stereoselectivity in nucleophilic additions to the aldehyde group of this compound is crucial for the synthesis of chiral molecules.
Frequently Asked Questions (FAQs)
Question 7: How can I perform an asymmetric reduction of this compound to obtain a chiral alcohol with high enantiomeric excess (e.e.)?
Answer: Asymmetric reduction can be achieved using chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. This method employs a chiral oxazaborolidine catalyst in the presence of a borane source to deliver a hydride stereoselectively to one face of the aldehyde.
Experimental Protocol: Asymmetric CBS Reduction of this compound
-
Reagents and Materials:
-
This compound
-
(R)- or (S)-CBS catalyst (e.g., 2-Methyl-CBS-oxazaborolidine) (5-10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (1.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1M HCl
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the CBS catalyst (e.g., 0.1 eq) in anhydrous THF.
-
Cool the solution to -20°C or the recommended temperature for the specific catalyst.
-
Slowly add the borane solution (e.g., 0.6 eq of BH₃·SMe₂) and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at the low temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, and then add 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The enantiomeric excess should be determined by chiral HPLC or GC.[26][27][28][29]
-
Visualizations
Caption: Workflow for achieving chemoselectivity.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pd/C‐Catalyzed Transfer‐Hydrogenation of Benzaldehydes to Benzyl Alcohols Using Potassium Formate as the Selective Hydrogen Donor | Semantic Scholar [semanticscholar.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. research-advances.org [research-advances.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 13. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 14. theses.gla.ac.uk [theses.gla.ac.uk]
- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. allstudyjournal.com [allstudyjournal.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Friedel-Crafts Acylation [organic-chemistry.org]
- 25. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 26. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 27. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 28. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 29. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 3-Ethylbenzaldehyde Stability and Reaction Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and reactivity of 3-ethylbenzaldehyde.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation of the aldehyde functional group to form 3-ethylbenzoic acid.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Other potential degradation pathways under specific conditions include polymerization and reactions involving the ethyl group or aromatic ring, though these are generally less common under typical laboratory conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] It is also recommended to store it in a cool, dark place. As it is noted to be moisture-sensitive, storage in a tightly sealed container in a dry environment is crucial.[5]
Q3: Are there any materials or chemicals that are incompatible with this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents, which can rapidly convert it to 3-ethylbenzoic acid. It is also incompatible with strong bases and strong reducing agents, which can catalyze various reactions, including Cannizzaro-type disproportionation or reduction to 3-ethylbenzyl alcohol.
Stability Under Different Reaction Conditions: A Summary
The stability of this compound is highly dependent on the specific reaction conditions. Below is a summary of its expected behavior under various stresses. The quantitative data provided is based on studies of benzaldehyde as a close structural analog and should be considered as an estimation for this compound.
Data Presentation: Estimated Stability of this compound Under Stress Conditions
Table 1: Stability under Acidic and Basic Conditions (Analog: Benzaldehyde)
| Condition | Reagent | Temperature (°C) | Observation | Estimated Degradation Rate Constant (k) | Reference |
| Acidic | 0.1 M H₂SO₄ | 35 | First-order degradation kinetics observed in the presence of an oxidizing agent (dichromate). | k₂ = (specific to oxidant concentration) | [6] |
| Basic | Concentrated KOH | Room Temp. | Disproportionation (Cannizzaro reaction) to 3-ethylbenzyl alcohol and 3-ethylbenzoic acid. | Reaction proceeds to completion. | [1] |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions (Analog: Benzaldehyde)
| Condition | Stressor | Temperature (°C) | Observation | Quantitative Measure | Reference |
| Oxidative | Air | Room Temp. | Slow oxidation to benzoic acid. | - | [7] |
| Thermal | Inert Atmosphere | > 1040 K | Unimolecular decomposition primarily via C(O)-H bond fission. | High-pressure Arrhenius parameters can be derived. | [8] |
| Photolytic | UV light (λ = 253.7 nm) | Ambient | Photodegradation. | Quantum yield can be determined. | [9] |
Troubleshooting Guides for Common Reactions
Oxidation to 3-Ethylbenzoic Acid
Problem: Low yield of 3-ethylbenzoic acid.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure a sufficient excess of the oxidizing agent is used. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Possible Cause: Over-oxidation and ring cleavage.
-
Solution: Use milder oxidizing agents or control the reaction temperature carefully. For example, using KMnO₄ at low temperatures can improve selectivity.
-
-
Possible Cause: Difficult isolation of the product.
-
Solution: After the reaction, ensure the solution is made sufficiently basic to dissolve the carboxylate salt before extraction to remove unreacted aldehyde. Subsequent acidification should be done carefully to precipitate the carboxylic acid, which can then be collected by filtration.
-
Reduction to 3-Ethylbenzyl Alcohol
Problem: Incomplete reduction or formation of byproducts.
-
Possible Cause: Insufficient reducing agent.
-
Solution: Use a molar excess of the reducing agent (e.g., NaBH₄). The reaction progress should be monitored by TLC.
-
-
Possible Cause: Reaction with solvent.
-
Solution: Ensure the use of an appropriate solvent. Protic solvents like ethanol or methanol are suitable for NaBH₄ reductions.
-
-
Possible Cause: Formation of over-reduction products (ethylbenzene).
-
Solution: Use a milder reducing agent and control the reaction conditions. Stronger reducing agents like LiAlH₄ could potentially lead to over-reduction if not carefully controlled.
-
Wittig Reaction
Problem: Low yield of the desired alkene.
-
Possible Cause: Incomplete formation of the ylide.
-
Possible Cause: Aldehyde degradation.
-
Solution: Add the aldehyde to the pre-formed ylide solution. Some aldehydes can be unstable under the basic conditions of ylide formation.[10]
-
-
Possible Cause: Steric hindrance.
-
Solution: For sterically hindered aldehydes or ylides, a longer reaction time or elevated temperature may be necessary.
-
Reductive Amination
Problem: Low yield of the desired amine.
-
Possible Cause: Inefficient imine formation.
-
Possible Cause: Reduction of the aldehyde starting material.
-
Solution: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[14]
-
-
Possible Cause: Formation of side products.
-
Solution: Over-alkylation can be an issue with primary amines. Using a stoichiometric amount of the amine and aldehyde can help control this. The choice of reducing agent and reaction conditions also plays a crucial role in minimizing side reactions.[15]
-
Experimental Protocols
Stability Indicating HPLC Method Development for this compound
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products, primarily 3-ethylbenzoic acid.
Materials:
-
This compound
-
3-Ethylbenzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.[16]
-
Standard Solution Preparation: Prepare a stock solution of this compound and 3-ethylbenzoic acid in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analytes)
-
-
Forced Degradation Study:
-
Acidic: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.
-
Basic: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal: Heat a solid or liquid sample of this compound at an elevated temperature (e.g., 80 °C).
-
Photolytic: Expose a solution of this compound to UV light according to ICH Q1B guidelines.[17]
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Protocol for Oxidation to 3-Ethylbenzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
Methodology:
-
Dissolve this compound in a suitable solvent like acetone or tert-butanol.
-
In a separate flask, prepare a solution of KMnO₄ and NaOH in water.
-
Slowly add the KMnO₄ solution to the stirred solution of this compound at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess KMnO₄.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Make the filtrate basic with NaOH and extract with diethyl ether to remove any unreacted aldehyde.
-
Acidify the aqueous layer with HCl to precipitate the 3-ethylbenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol for Wittig Reaction
Materials:
-
A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
This compound
Methodology:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C depending on the base).
-
Slowly add the strong base to form the ylide (a color change is often observed).
-
Stir the ylide solution for about 30-60 minutes.
-
Add a solution of this compound in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: Primary degradation and reaction pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde [authors.library.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 13. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. benchchem.com [benchchem.com]
Methods for drying and storing 3-Ethylbenzaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper methods for drying and storing 3-Ethylbenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] For long-term storage, refrigeration at 2-8°C is recommended.[3] It is also crucial to protect it from light, heat, and sources of ignition as it is a combustible liquid.[4][5]
Q2: How can I tell if my this compound has degraded?
A2: Degradation of this compound is often indicated by a few observable changes. The most common form of degradation is oxidation to 3-ethylbenzoic acid, which may appear as a crystalline precipitate in the liquid aldehyde.[6] The liquid may also develop a yellowish color over time.[7] A decrease in purity, which can be confirmed by analytical methods such as Gas Chromatography (GC), is another indicator of degradation.
Q3: What are the primary impurities found in this compound?
A3: The most common impurity in aged this compound is 3-ethylbenzoic acid, which forms from oxidation upon exposure to air.[6][7] Water is another common impurity, especially if the compound has been exposed to the atmosphere. Depending on the synthesis route and purification process, other related aromatic compounds could also be present.
Q4: Is it necessary to purify this compound before use?
A4: If the product has been stored for an extended period or if there are visible signs of degradation, such as crystals or discoloration, purification is recommended.[2][6] For applications that are sensitive to acidic impurities or require high purity, it is best practice to purify the aldehyde prior to use.
Q5: Can I add an antioxidant to this compound to prolong its shelf life?
A5: Yes, the addition of an antioxidant can help to inhibit oxidation and extend the shelf life of aldehydes.[8] Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) or hydroquinone.[2] However, the suitability of an antioxidant will depend on the specific application of the this compound, as it will be an impurity in the material.
Troubleshooting Guides
Issue 1: Crystalline precipitate observed in the liquid.
-
Question: I have noticed a white crystalline solid in my bottle of this compound. What is it and how should I address this?
-
Answer:
-
Potential Cause: The crystalline precipitate is most likely 3-ethylbenzoic acid, which is formed by the oxidation of the aldehyde upon exposure to air.[6]
-
Solution: The 3-ethylbenzoic acid can be removed by washing the aldehyde with a basic solution. A common procedure is to dissolve the aldehyde in a suitable organic solvent, such as diethyl ether, and wash it with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[2][4] The basic solution will react with the acidic 3-ethylbenzoic acid to form a water-soluble salt, which will be partitioned into the aqueous layer. After washing, the organic layer containing the purified aldehyde should be dried and the solvent removed.
-
Issue 2: The this compound has a yellow tint.
-
Question: My this compound, which is supposed to be colorless, has developed a yellow color. Is it still usable?
-
Answer:
-
Potential Cause: A yellow tint can be an indication of impurity formation, potentially from polymerization or other side reactions, especially if the compound has been exposed to light or heat.[7]
-
Solution: The purity of the aldehyde should be checked using an appropriate analytical technique (e.g., GC). If the purity is no longer acceptable for your application, purification by distillation under reduced pressure is recommended.[2] This will help to remove less volatile impurities and can restore the colorless appearance.
-
Issue 3: Low assay or purity detected by analysis.
-
Question: Analytical testing of my this compound shows a lower purity than expected. How can I improve its purity?
-
Answer:
-
Potential Causes: Low purity can be due to the presence of 3-ethylbenzoic acid, water, or other residual reactants or byproducts from its synthesis.
-
Solution: A multi-step purification process is recommended. First, remove acidic impurities by washing with a sodium carbonate or bicarbonate solution as described in Issue 1.[4] Next, dry the aldehyde to remove any residual water. Finally, for the highest purity, perform a fractional distillation under reduced pressure.[2]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, room temperature or refrigerated (2-8°C)[2][3] | To minimize the rate of degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[2] | To prevent oxidation to 3-ethylbenzoic acid. |
| Container | Tightly sealed, amber glass bottle[8] | To prevent exposure to air, moisture, and light. |
| Light Exposure | Store in the dark[8] | To prevent light-catalyzed degradation. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents[5] | To avoid vigorous and potentially hazardous reactions. |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol describes the process of drying this compound using a common laboratory drying agent.
-
Preparation: In a fume hood, place the this compound to be dried into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Drying Agent: Add a suitable anhydrous drying agent. For aldehydes, anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄) are good choices.[2] Add the drying agent in portions with stirring until some of the powder remains free-flowing and does not clump together. This indicates that all the water has been absorbed.
-
Stirring: Stopper the flask and stir the mixture for at least 30-60 minutes at room temperature. For very wet samples, a longer stirring time may be necessary.
-
Filtration/Decantation: Carefully decant or filter the dried aldehyde away from the drying agent. For a quantitative transfer, the drying agent can be rinsed with a small amount of a dry, inert solvent (e.g., diethyl ether), and the rinse combined with the dried aldehyde.
-
Solvent Removal (if applicable): If a solvent was used for rinsing, it can be removed under reduced pressure using a rotary evaporator.
-
Storage: Immediately transfer the dry this compound to a clean, dry storage container and store under an inert atmosphere.
Protocol 2: Purification of this compound to Remove Acidic Impurities
This protocol details the removal of 3-ethylbenzoic acid from this compound.
-
Dissolution: In a fume hood, dissolve the impure this compound in approximately 3-5 volumes of a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[5] Stopper the funnel and shake gently at first, venting frequently to release any pressure from carbon dioxide evolution. Then, shake more vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The upper organic layer contains the purified aldehyde, and the lower aqueous layer contains the sodium 3-ethylbenzoate salt. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the washing step (steps 2 and 3) one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄) as described in Protocol 1.
-
Solvent Removal: After filtering off the drying agent, remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Storage: Transfer the purified product to an appropriate storage container and store under recommended conditions.
Mandatory Visualization
References
- 1. echemi.com [echemi.com]
- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Workup [chem.rochester.edu]
- 4. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
Challenges in the scale-up of 3-Ethylbenzaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 3-Ethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the large-scale production of this compound?
For industrial-scale synthesis, the selective oxidation of 3-ethyltoluene is generally the most practical approach. This method avoids the challenging isomeric separation that would be required if starting from ethylbenzene via electrophilic substitution (e.g., Friedel-Crafts formylation), as the ethyl group is primarily ortho- and para-directing. The direct oxidation of the methyl group in 3-ethyltoluene offers a more direct route to the desired meta-substituted product.
Q2: What are the primary challenges encountered when scaling up the oxidation of 3-ethyltoluene?
The main challenges include:
-
Selectivity: Achieving selective oxidation of the methyl group without affecting the ethyl group is critical.
-
Over-oxidation: The reaction can easily proceed past the aldehyde stage to form 3-ethylbenzoic acid, reducing the yield of the desired product.[1][2]
-
Catalyst Deactivation: The catalyst used for selective oxidation can lose activity over time due to poisoning, fouling, or thermal degradation.[3]
-
Heat Management: The oxidation process is often exothermic, and managing the reaction temperature is crucial for controlling selectivity and ensuring safety on a larger scale.[2]
-
Product Purification: Separating this compound from the unreacted starting material (3-ethyltoluene), the over-oxidation product (3-ethylbenzoic acid), and other by-products can be challenging due to similar physical properties.
Q3: Which catalysts are recommended for the selective oxidation of the methyl group in 3-ethyltoluene?
Catalyst systems based on transition metals are commonly employed for the selective oxidation of alkylbenzenes. These often include salts of cobalt and manganese.[4] The choice of catalyst, co-catalyst, and promoters is crucial for maximizing the yield of the aldehyde and minimizing the formation of the carboxylic acid. The specific catalyst system may need to be optimized for the 3-ethyltoluene substrate.
Q4: How can over-oxidation to 3-ethylbenzoic acid be minimized?
Minimizing over-oxidation requires careful control of reaction parameters:
-
Reaction Time: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) to stop the reaction when the concentration of this compound is at its maximum.
-
Oxidant Stoichiometry: Use a controlled amount of the oxidizing agent (e.g., air or oxygen). A large excess will promote the formation of the carboxylic acid.
-
Temperature Control: Lowering the reaction temperature can help to reduce the rate of the second oxidation step (aldehyde to carboxylic acid).
-
Catalyst Selection: Employing a catalyst system optimized for aldehyde formation is essential.
Q5: What are the most effective methods for purifying crude this compound?
The primary purification techniques for this compound include:
-
Fractional Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities like 3-ethylbenzoic acid and more volatile components like unreacted 3-ethyltoluene.
-
Sodium Bisulfite Adduct Formation: This chemical method allows for the selective separation of the aldehyde from non-aldehydic impurities. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then hydrolyzed back to the pure aldehyde.
-
Column Chromatography: While effective for small-scale purification, this method is often less practical and more expensive for large-scale industrial production.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Inefficient Catalyst | Ensure the catalyst is active and not poisoned. For heterogeneous catalysts, verify the surface area and active site concentration. Consider screening different catalysts (e.g., varying Co/Mn ratios) or catalyst supports. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or produce excessive by-products at high temperatures. Optimize the temperature profile of the reaction. A gradual increase in temperature might be necessary. |
| Poor Mass Transfer | In gas-liquid reactions (e.g., using air as an oxidant), ensure efficient mixing and gas dispersion to maximize the interfacial area between the reactants. On a larger scale, this may require optimizing the agitator design and gas sparging system.[2] |
| Presence of Inhibitors | Impurities in the 3-ethyltoluene feedstock or solvent can act as catalyst poisons. Ensure the purity of all starting materials. Water can also deactivate certain catalysts.[6] |
| Premature Reaction Termination | The reaction may not have reached its optimal conversion. Monitor the reaction over time to determine the point of maximum aldehyde concentration before significant byproduct formation occurs. |
Issue 2: High Levels of 3-Ethylbenzoic Acid Impurity
Question: My final product is heavily contaminated with 3-ethylbenzoic acid. How can I improve the selectivity towards the aldehyde?
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Over-oxidation | This is the most common cause. Reduce the reaction time and/or temperature. Carefully control the stoichiometry of the oxidant. |
| Inappropriate Catalyst | The catalyst may be too aggressive, favoring the formation of the carboxylic acid. Experiment with different catalyst compositions or use a catalyst inhibitor to moderate its activity. |
| Poor Temperature Control | "Hot spots" within the reactor can lead to localized over-oxidation. Ensure uniform heat distribution through efficient stirring and an adequate heat removal system.[2] |
| Extended Reaction Time | Do not let the reaction run for longer than necessary. The formation of the aldehyde is an intermediate step, and prolonged reaction times will inevitably lead to the acid. |
Issue 3: Catalyst Deactivation
Question: The catalytic activity decreases significantly over a single run or with catalyst recycling. What is causing this and how can it be prevented?
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Poisoning | Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites. Purify the 3-ethyltoluene and any solvents before use.[7] |
| Fouling/Coking | High molecular weight by-products or polymers can deposit on the catalyst surface, blocking active sites. This can sometimes be reversed by controlled regeneration (e.g., calcination to burn off the coke).[3] |
| Sintering | High reaction temperatures can cause the small, active metal particles of a supported catalyst to agglomerate into larger, less active particles. Operate at the lowest effective temperature to prolong catalyst life. Sintering is generally irreversible.[7] |
| Leaching | The active metal component of the catalyst may dissolve into the reaction mixture under certain conditions, leading to a permanent loss of activity. Ensure the catalyst is stable under the chosen reaction conditions (pH, solvent, temperature).[3] |
Quantitative Data
The following table summarizes representative yields for the oxidation of toluene derivatives to their corresponding benzaldehydes. Note that specific yields for 3-ethyltoluene may vary depending on the exact reaction conditions and catalyst system used.
| Starting Material | Catalyst System (Example) | Product | Typical Yield (%) | Key By-product |
| Toluene | V₂O₅ · MoO₃ | Benzaldehyde | 17-30% | Benzoic Acid, COₓ |
| p-Xylene | Co(III) salts / Air | Terephthalic Acid (over-oxidation) | High (industrial process) | p-Toluic acid |
| 3-Methyltoluene | MnO₂ / H₂SO₄ | 3-Methylbenzaldehyde | Moderate to Good | 3-Methylbenzoic acid |
Data is illustrative and based on analogous reactions.[1][4][8]
Experimental Protocols
Protocol 1: Catalytic Oxidation of 3-Ethyltoluene (Laboratory Scale)
Objective: To synthesize this compound via the selective oxidation of 3-ethyltoluene using a cobalt-based catalyst.
Materials:
-
3-Ethyltoluene
-
Cobalt(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (solvent)
-
Pressurized reaction vessel (autoclave) with magnetic stirring, gas inlet, and temperature control
-
Oxygen or purified air source
Procedure:
-
Reaction Setup: In a glass liner for the autoclave, add 3-ethyltoluene (1.0 equiv), cobalt(II) acetate tetrahydrate (e.g., 2 mol%), and sodium bromide (e.g., 3 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Assembly: Place the glass liner in the autoclave. Seal the reactor and ensure it is gas-tight.
-
Inerting: Purge the autoclave with nitrogen gas several times to remove any residual air.
-
Pressurization: Pressurize the reactor with oxygen or air to the desired pressure (e.g., 10-15 bar).
-
Heating and Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-130 °C). Monitor the pressure, as it may decrease as oxygen is consumed.
-
Reaction Monitoring: Periodically (and carefully) take samples to monitor the progress of the reaction by GC analysis to determine the ratio of 3-ethyltoluene, this compound, and 3-ethylbenzoic acid.
-
Workup: Once the optimal concentration of this compound is reached, cool the reactor to room temperature and carefully vent the excess pressure.
-
Isolation: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid and 3-ethylbenzoic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional vacuum distillation.
Protocol 2: Purification by Fractional Vacuum Distillation
Objective: To purify crude this compound from unreacted starting material and high-boiling by-products.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump, cold trap, and manometer
-
Heating mantle and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask containing the crude this compound.
-
Vacuum Application: Begin stirring and gradually apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump.
-
Heating: Once the desired pressure is stable, begin gently heating the distillation flask.
-
Fraction Collection:
-
Collect the first fraction, which will likely contain lower-boiling impurities and any residual solvent.
-
As the temperature of the vapor stabilizes at the boiling point of this compound at the recorded pressure, change the receiving flask to collect the pure product.
-
Collect the main fraction until the temperature begins to rise again or the distillation rate slows significantly.
-
Stop the distillation before high-boiling impurities (like 3-ethylbenzoic acid) begin to distill over.
-
-
Shutdown: Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-ETHYLTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 7. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Ethylbenzaldehyde and 4-Ethylbenzaldehyde
In the realm of organic synthesis, the subtle interplay of substituent effects on aromatic rings can significantly influence the reactivity of functional groups. This guide provides a detailed comparison of the reactivity of two structural isomers, 3-Ethylbenzaldehyde and 4-Ethylbenzaldehyde. The position of the ethyl group, a weak electron-donating substituent, alters the electronic properties of the benzaldehyde system, leading to notable differences in their chemical behavior, particularly in reactions involving the carbonyl group. This analysis is supported by principles of physical organic chemistry and provides detailed experimental protocols for key transformations.
Core Principles: Electronic Effects and Reactivity
The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) increase the electron density on the aromatic ring through inductive and resonance effects. This increased electron density is partially relayed to the carbonyl carbon, reducing its partial positive charge and thus decreasing its reactivity towards nucleophiles.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the carbonyl carbon more electrophilic and enhancing reactivity.
The ethyl group (-CH₂CH₃) is an EDG, exhibiting a positive inductive effect (+I) and a hyperconjugative effect. The key distinction between the 3- and 4-isomers lies in the transmission of these electronic effects:
-
4-Ethylbenzaldehyde (para-isomer): The ethyl group is in the para position, allowing its electron-donating effects (both inductive and hyperconjugation) to be fully transmitted to the carbonyl group through the conjugated π-system of the benzene ring. This leads to a more significant increase in electron density at the carbonyl carbon.
-
This compound (meta-isomer): The ethyl group is in the meta position. From this position, the resonance (hyperconjugation) effect does not extend to the carbonyl group. Therefore, it primarily exerts a weaker, distance-dependent inductive effect.[2]
Consequently, the carbonyl carbon in 4-Ethylbenzaldehyde is less electrophilic and therefore less reactive towards nucleophiles than the carbonyl carbon in this compound. This theoretical prediction is quantitatively supported by Hammett substituent constants (σ), where a more negative value indicates a stronger electron-donating effect. The σ value for a para-ethyl group is more negative than that for a meta-ethyl group, confirming its stronger deactivating effect on nucleophilic addition.
Quantitative Data Summary
| Isomer | Substituent Position | Hammett Constant (σ) | Predicted Relative Reactivity (Nucleophilic Addition) |
| This compound | meta | σₘ = -0.07 | More Reactive |
| 4-Ethylbenzaldehyde | para | σₚ = -0.15 | Less Reactive |
Note: Hammett constant values are established reference data in physical organic chemistry.
Comparative Reactivity in Key Synthetic Reactions
The predicted difference in reactivity is expected to manifest in various common organic reactions.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a classic example of nucleophilic addition. The rate-determining step is the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon.
Predicted Outcome: this compound is expected to react faster with a Grignard reagent (e.g., methylmagnesium bromide) than 4-Ethylbenzaldehyde under identical conditions, likely resulting in a higher yield in a given timeframe.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
Materials:
-
This compound or 4-Ethylbenzaldehyde (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Methyl iodide (1.1 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the respective ethylbenzaldehyde isomer (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. If a precipitate persists, add 1 M HCl until it dissolves.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol. The product can be further purified by column chromatography.
Alkene Synthesis: The Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes via the reaction with a phosphorus ylide.[3] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[1] Therefore, the reaction rate is sensitive to the electrophilicity of the aldehyde.
Predicted Outcome: this compound, being more electrophilic, is expected to react more readily with a given Wittig reagent than 4-Ethylbenzaldehyde. This would translate to a faster reaction time or a higher conversion to the alkene product under competitive conditions.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
This compound or 4-Ethylbenzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Strong base (e.g., n-Butyllithium in THF, or Sodium Hydride) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add the strong base (e.g., n-BuLi, 1.05 eq) and stir for 1 hour at this temperature. The formation of the characteristic orange-red color indicates ylide generation.
-
Aldehyde Addition: Dissolve the respective ethylbenzaldehyde isomer (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired stilbene derivative from the triphenylphosphine oxide byproduct.
Conclusion
References
A Comparative Analysis of Benzaldehyde and Its Ethyl Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of benzaldehyde and its ortho-, meta-, and para-ethyl derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, spectroscopic data, chemical reactivity, and biological activities, supported by experimental data and protocols.
Physicochemical Properties
The introduction of an ethyl group to the benzene ring of benzaldehyde brings about predictable changes in its physical properties. As a general trend, the molecular weight, boiling point, and lipophilicity (indicated by logP) increase with the addition of the ethyl group. The position of the ethyl group (ortho, meta, or para) can also subtly influence these properties due to steric and electronic effects.
| Property | Benzaldehyde | 2-Ethylbenzaldehyde | 3-Ethylbenzaldehyde | 4-Ethylbenzaldehyde |
| Molecular Formula | C₇H₆O | C₉H₁₀O | C₉H₁₀O | C₉H₁₀O |
| Molecular Weight | 106.12 g/mol [1] | 134.18 g/mol [2] | 134.18 g/mol [3] | 134.18 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid[5] | Colorless oil[6] | Clear colorless to slightly yellow liquid[4] |
| Odor | Almond-like[1] | Sweet, floral[5] | - | Sweet, bitter-almond[4] |
| Boiling Point | ~179 °C[1][7] | 212 °C[8] | 214.28 °C (est.)[9] | 221 °C[4] |
| Melting Point | -26 °C[1][7] | 210 °C | - | - |
| Density | ~1.04 g/cm³[1] | 1.02 g/mL at 25 °C | 1.001 g/cm³ (Predicted)[6] | 0.979 g/mL at 25 °C[4] |
| Water Solubility | Sparingly soluble | Limited solubility[5] | - | Not miscible or difficult to mix[4] |
| logP (o/w) | 1.5[7] | 2.5 (est.)[10] | 2.701 (est.)[9] | 2.75 at 25°C[4] |
Spectroscopic Analysis
Spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are essential for the structural elucidation and differentiation of benzaldehyde and its ethyl isomers.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectra of these compounds is the strong C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹. The presence of the ethyl group introduces C-H stretching and bending vibrations for the alkyl chain.
¹H NMR Spectroscopy: The aldehyde proton gives a characteristic singlet peak downfield, usually between 9.9 and 10.3 ppm. The aromatic protons appear in the range of 7.2-7.9 ppm, with their splitting patterns and chemical shifts being indicative of the substitution pattern on the benzene ring. The ethyl group gives rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is highly deshielded and appears as a distinct peak around 192 ppm. The chemical shifts of the aromatic carbons are influenced by the position of the ethyl substituent.
¹H NMR Data (in CDCl₃, representative)
| Compound | Aldehyde H (ppm) | Aromatic H (ppm) | Alkyl H (ppm) |
| Benzaldehyde | 9.99 (s, 1H) | 7.86 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H) | - |
| 2-Methylbenzaldehyde [11] | 10.26 (s, 1H) | 7.79 (d, 1H), 7.47 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H) | 2.66 (s, 3H) |
| 3-Methylbenzaldehyde [11] | 9.96 (s, 1H) | 7.66 (s, 2H), 7.39 (t, 2H) | 2.41 (s, 3H) |
| 4-Methylbenzaldehyde [11] | 9.96 (s, 1H) | 7.77 (d, 2H), 7.33 (d, 2H) | 2.44 (s, 3H) |
| This compound [6] | 10.0 (s, 1H) | 7.69-7.72 (m, 2H), 7.42-7.48 (m, 2H) | 2.74 (q, 2H), 1.28 (t, 3H) |
¹³C NMR Data (in CDCl₃, representative)
| Compound | C=O (ppm) | Aromatic C (ppm) | Alkyl C (ppm) |
| Benzaldehyde [11] | 192.5 | 136.5, 134.6, 129.8, 129.1 | - |
| 2-Methylbenzaldehyde [11] | 192.8 | 140.6, 134.2, 133.7, 132.1, 131.8, 126.3 | 19.9 |
| 3-Methylbenzaldehyde [11] | 192.6 | 138.9, 136.5, 135.3, 130.0, 128.9, 127.2 | 21.2 |
| 4-Methylbenzaldehyde [11] | 192.5 | 145.1, 136.9, 129.9, 129.7 | 21.8 |
Comparative Reactivity Analysis
The chemical reactivity of benzaldehyde and its derivatives is primarily centered around the aldehyde functional group. The ethyl group, being electron-donating, influences the reactivity of the aldehyde.
Nucleophilic Addition Reactions: The ethyl group is an electron-donating group, which increases the electron density on the aromatic ring and, through resonance and inductive effects, on the carbonyl carbon. This increased electron density reduces the electrophilicity of the carbonyl carbon, making ethylbenzaldehydes generally less reactive towards nucleophilic addition reactions compared to benzaldehyde.[12] The order of reactivity is expected to be: Benzaldehyde > Ethylbenzaldehydes. Among the isomers, the ortho-ethylbenzaldehyde may exhibit further reduced reactivity due to steric hindrance around the carbonyl group.
Oxidation: In the oxidation of benzaldehydes to their corresponding carboxylic acids, electron-donating groups can stabilize the developing positive charge in the transition state. This suggests that ethylbenzaldehydes might be oxidized slightly faster than benzaldehyde, though this effect is often minor and can be dependent on the specific oxidizing agent and reaction conditions.[12]
Biological Activity and Signaling Pathways
Benzaldehyde and its derivatives are known to possess a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[13]
Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some benzaldehyde derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating the MAPK pathway. For instance, they can inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby blocking downstream signaling cascades.
Below is a diagram illustrating the general mechanism of MAPK pathway inhibition by a benzaldehyde derivative.
Caption: Inhibition of the MAPK signaling pathway by a benzaldehyde derivative.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for comparative analysis.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of benzaldehydes.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument: High-resolution FT-IR spectrometer with a diamond ATR accessory.
-
Sample Preparation: Place a single drop of the neat liquid sample onto the clean, dry diamond crystal of the ATR accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
NMR Spectroscopy (¹H and ¹³C)
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the aldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of benzaldehyde or its ethyl derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blot Analysis for MAPK Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of MAPK pathway components.[16]
-
Cell Treatment and Lysis: Treat cells with the compounds of interest, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., anti-p-ERK, anti-ERK). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Logical Relationship of Structure and Reactivity
The following diagram illustrates the relationship between the electronic properties of the substituent and the resulting chemical reactivity of the aldehyde.
Caption: Structure-reactivity relationship in substituted benzaldehydes.
Conclusion
This guide has provided a comparative overview of benzaldehyde and its ortho-, meta-, and para-ethyl derivatives. The addition of an ethyl group systematically alters the physicochemical properties of the parent molecule. The electron-donating nature of the ethyl group is predicted to decrease the reactivity of the aldehyde towards nucleophilic addition compared to benzaldehyde. Furthermore, these compounds show potential for biological activity, including the modulation of key signaling pathways like MAPK. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential applications of these compounds in drug development and other scientific fields.
References
- 1. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 2. Benzaldehyde, 2-ethyl- (CAS 22927-13-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Ethylbenzaldehyde | 4748-78-1 [chemicalbook.com]
- 5. CAS 22927-13-5: 2-Ethylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. This compound | 34246-54-3 [chemicalbook.com]
- 7. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 8. chembk.com [chembk.com]
- 9. 3-ethyl benzaldehyde, 34246-54-3 [thegoodscentscompany.com]
- 10. scent.vn [scent.vn]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
Validating the Purity of 3-Ethylbenzaldehyde: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 3-Ethylbenzaldehyde. Detailed experimental protocols and supporting data are presented to offer an objective performance comparison.
Introduction to this compound and Purity Assessment
This compound (C₉H₁₀O, Molar Mass: 134.18 g/mol ) is an aromatic aldehyde used as a building block in the synthesis of various organic compounds.[1][2] The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact the outcome of subsequent reactions. Therefore, rigorous purity assessment is paramount. GC-MS is a powerful and widely used technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds in a mixture. The technique separates components based on their boiling points and interactions with the stationary phase of the gas chromatograph, and the mass spectrometer provides structural information for identification and quantification.
Experimental Protocol: GC-MS for this compound Purity
This protocol outlines a standard method for the purity analysis of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of a suitable solvent (e.g., dichloromethane or methanol) to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Internal Standard (Optional but Recommended for Precise Quantification): Prepare a stock solution of an internal standard (e.g., undecane or a non-interfering aromatic hydrocarbon) at a concentration of 1 mg/mL. Add a precise volume of the internal standard to both the standard and sample solutions.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Split/splitless, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temp. | 250 °C |
| Oven Program | Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.[3][4] A program of 40°C (2 min) -> 4°C/min to 220°C -> 20°C/min to 280°C has also been reported.[1] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Injection Volume | 1 µL |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Data from GC-MS Analysis
The following table presents hypothetical, yet realistic, quantitative data from a GC-MS analysis of a this compound sample, illustrating the detection and quantification of potential impurities.
| Compound | Retention Time (min) | Area (%) | Identification Method |
| This compound | 12.5 | 99.5 | Mass Spectrum, Standard |
| 2-Ethylbenzaldehyde | 12.2 | 0.2 | Mass Spectrum |
| 4-Ethylbenzaldehyde | 12.8 | 0.1 | Mass Spectrum |
| 3-Ethylbenzyl alcohol | 13.5 | 0.1 | Mass Spectrum |
| 3-Ethylbenzoic acid | 15.2 | 0.1 | Mass Spectrum |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
GC-MS Workflow for Purity Validation
Caption: Workflow for this compound purity validation using GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can provide complementary or alternative approaches for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally labile compounds. For aromatic aldehydes, Reverse-Phase HPLC (RP-HPLC) with UV detection is a common method.
Experimental Protocol: RP-HPLC (Adapted for this compound) [3]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient: 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep. | Dissolve sample in mobile phase B to a concentration of 0.5 mg/mL. |
Pros:
-
Excellent for non-volatile impurities.
-
High precision and accuracy.
-
Well-established for quality control in the pharmaceutical industry.[5]
Cons:
-
May not be suitable for highly volatile impurities.
-
Does not provide the same level of structural information as MS without a coupled mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can be used for quantitative analysis (qNMR). The presence of impurity peaks in the NMR spectrum can indicate a lack of purity.
Experimental Protocol: ¹H NMR (Adapted for this compound) [6][7]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for referencing.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals.
Pros:
-
Provides detailed structural information about the main component and impurities.
-
Can be used for quantitative analysis without the need for a reference standard for the impurity itself.
-
Non-destructive technique.
Cons:
-
Lower sensitivity compared to GC-MS and HPLC.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
Requires a higher concentration of the analyte.
Comparison Summary
| Feature | GC-MS | HPLC | NMR |
| Analyte Type | Volatile & Semi-volatile | Non-volatile & Thermally labile | Soluble compounds |
| Separation Power | Excellent | Excellent | Limited (unless coupled with a separation technique) |
| Identification | Definitive (Mass Spectrum) | Tentative (Retention Time) | Definitive (Structural Information) |
| Sensitivity | High (ppm to ppb) | High (ppm to ppb) | Moderate (requires higher concentration) |
| Quantification | Excellent with internal standards | Excellent with external/internal standards | Good (qNMR) |
| Primary Application | Impurity profiling, identification of unknowns | Routine quality control, purity determination | Structural confirmation, identification of major impurities |
Logical Relationship of Purity Validation Methods
Caption: Interrelation of analytical techniques for comprehensive purity validation.
Conclusion
For the comprehensive purity validation of this compound, GC-MS stands out as a highly effective primary technique due to its excellent separation capabilities and definitive identification of volatile and semi-volatile impurities. HPLC serves as a robust alternative or complementary method, particularly for assessing non-volatile impurities. NMR spectroscopy provides invaluable structural confirmation of the primary compound and can help in identifying major impurities. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, the nature of the expected impurities, and the desired level of structural information. An integrated approach, utilizing the strengths of each technique, will provide the most complete and reliable assessment of this compound purity.
References
Comparison of different synthetic routes to 3-Ethylbenzaldehyde
A comprehensive guide to the synthetic routes for 3-Ethylbenzaldehyde is presented for researchers, scientists, and professionals in drug development. This document provides an objective comparison of various synthetic methodologies, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes to this compound
The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and the reaction conditions. This guide compares four prominent methods: Oxidation of 3-ethylbenzyl alcohol, the Sommelet reaction, the Grignard reaction, and the Gattermann-Koch reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| Oxidation (PCC) | 3-Ethylbenzyl alcohol | Pyridinium chlorochromate (PCC), Celite, CH₂Cl₂ | 85-95 | 2-4 | 0 to room temp. |
| Oxidation (Swern) | 3-Ethylbenzyl alcohol | Oxalyl chloride, DMSO, Triethylamine | 90-98 | 1-2 | -78 to room temp. |
| Sommelet Reaction | 3-Ethylbenzyl chloride | Hexamethylenetetramine, Water | ~80 | 3-4 | Reflux |
| Grignard Reaction | 1-Bromo-3-ethylbenzene | Mg, N,N-Dimethylformamide (DMF) | 70-80 | 2-3 | 0 to reflux |
| Gattermann-Koch | Ethylbenzene | CO, HCl, AlCl₃, CuCl | Low (meta-isomer) | 1-2 | 25-50 |
Detailed Experimental Protocols
Oxidation of 3-Ethylbenzyl Alcohol
The oxidation of 3-ethylbenzyl alcohol is a straightforward and high-yielding method for the synthesis of this compound. Two common and effective protocols are the use of Pyridinium Chlorochromate (PCC) and the Swern oxidation.
a) Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder oxidizing agent than chromic acid and is effective for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1] The addition of an adsorbent like Celite helps in simplifying the workup by adsorbing the tar-like chromium byproducts.[2][3]
Experimental Protocol:
-
In a round-bottom flask, a solution of 3-ethylbenzyl alcohol (1 equivalent) in dichloromethane (CH₂Cl₂) is prepared.
-
To this solution, Celite is added, followed by the portion-wise addition of pyridinium chlorochromate (PCC) (1.2 equivalents) at 0 °C.[2]
-
The reaction mixture is then stirred at room temperature for 2 to 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture, containing a brown precipitate, is filtered through a pad of Celite.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.[2]
b) Swern Oxidation
The Swern oxidation is a mild and highly efficient method for oxidizing alcohols to aldehydes or ketones using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[4][5] The reaction is known for its wide functional group tolerance and is typically carried out at low temperatures (-78 °C) to ensure the stability of the intermediates.[4][6]
Experimental Protocol:
-
To a solution of oxalyl chloride (1.2 equivalents) in dichloromethane (CH₂Cl₂) at -78 °C, dimethyl sulfoxide (DMSO) (2.4 equivalents) is added dropwise.[6]
-
After stirring for 10 minutes, a solution of 3-ethylbenzyl alcohol (1 equivalent) in CH₂Cl₂ is added slowly to the reaction mixture.
-
The mixture is stirred for another 20 minutes at -78 °C, after which triethylamine (5.0 equivalents) is added.[6]
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.[6]
-
Water is added to quench the reaction, and the pH is adjusted to ~4 with 1 M HCl.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product can be purified by flash chromatography.
Sommelet Reaction
The Sommelet reaction provides a method for converting a benzyl halide into an aldehyde using hexamethylenetetramine (HMTA) and water.[7] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[7]
Experimental Protocol:
-
3-Ethylbenzyl chloride (1 equivalent) is added to a solution of hexamethylenetetramine (1.1 equivalents) in a mixture of acetic acid and water.
-
The mixture is heated to reflux for 2-3 hours.
-
After cooling, concentrated hydrochloric acid is added, and the mixture is refluxed for an additional 15 minutes.[8]
-
The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting this compound is purified by distillation under reduced pressure.
Grignard Reaction
The Grignard reaction offers a versatile route to this compound starting from 1-bromo-3-ethylbenzene. The Grignard reagent is first prepared and then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).[9]
Experimental Protocol:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 equivalents) are placed.
-
A solution of 1-bromo-3-ethylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.
-
Once the Grignard reagent formation is complete (usually after 1-2 hours of reflux), the reaction mixture is cooled to 0 °C.
-
A solution of N,N-dimethylformamide (DMF) (1.2 equivalents) in anhydrous THF is added dropwise to the Grignard reagent.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The reaction is quenched by the slow addition of a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a formylation method used to introduce an aldehyde group onto an aromatic ring.[10][11] It typically employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride.[12] However, for substituted benzenes like ethylbenzene, this reaction presents a significant challenge in terms of regioselectivity. The ethyl group is an ortho-, para-directing group, meaning that the formylation will predominantly occur at the positions ortho and para to the ethyl group. Therefore, the desired this compound (the meta-isomer) will be formed as a minor product, making this route generally unsuitable for its selective synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways for the described routes.
Caption: Gattermann-Koch formylation of ethylbenzene.
Caption: Grignard synthesis of this compound.
Caption: Oxidation routes to this compound.
Caption: Sommelet reaction for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. Chemicals [chemicals.thermofisher.cn]
A Spectroscopic Comparison of 3-Ethylbenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Ethylbenzaldehyde and its positional isomers, 2-Ethylbenzaldehyde and 4-Ethylbenzaldehyde, along with the structural isomers 2-Phenylpropanal and 3-Phenylpropanal. The objective is to furnish researchers with the necessary data and methodologies to distinguish between these closely related compounds using standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided.
Introduction
This compound and its isomers share the same chemical formula, C₉H₁₀O, but differ in the substitution pattern on the benzene ring or the arrangement of the side chain. These subtle structural variations lead to distinct spectroscopic signatures. Accurate identification of these isomers is crucial in various fields, including synthetic chemistry, drug discovery, and metabolomics, where isomeric purity can significantly impact chemical and biological properties. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and MS data to facilitate their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons (Ar-H) δ (ppm) | Ethyl/Propyl Protons (CH₂, CH₃) δ (ppm) |
| This compound | 10.0 (s, 1H) | 7.69-7.72 (m, 2H), 7.42-7.48 (m, 2H) | 2.74 (q, J=7.2 Hz, 2H, -CH₂-), 1.28 (t, J=7.2 Hz, 3H, -CH₃) |
| 2-Ethylbenzaldehyde | ~10.3 (s, 1H) | ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.3 (t, 1H), ~7.2 (d, 1H) | ~3.0 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃) |
| 4-Ethylbenzaldehyde | 9.98 (s, 1H) | 7.80 (d, 2H), 7.40 (d, 2H) | 2.75 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃) |
| 2-Phenylpropanal | ~9.7 (d, 1H) | ~7.2-7.4 (m, 5H) | ~3.6 (q, 1H, -CH-), ~1.4 (d, 3H, -CH₃) |
| 3-Phenylpropanal | 9.81 (t, 1H) | 7.22-7.23 (m, 5H) | 2.95 (t, 2H, -CH₂-), 2.76 (t, 2H, -CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons (Ar-C) δ (ppm) | Ethyl/Propyl Carbons (CH₂, CH₃) δ (ppm) |
| This compound | ~192 | ~137, ~135, ~133, ~129, ~128, ~127 | ~29, ~15 |
| 2-Ethylbenzaldehyde | ~193 | ~148, ~135, ~133, ~131, ~128, ~126 | ~26, ~15 |
| 4-Ethylbenzaldehyde | 192.5 | 152.0, 134.5, 129.8, 129.5 | 29.2, 15.1 |
| 2-Phenylpropanal | ~201 | ~140, ~129, ~128, ~127 | ~53 (-CH-), ~15 (-CH₃) |
| 3-Phenylpropanal | 201.46 | 140.37, 128.56, 128.27, 126.26 | 45.15, 28.06 |
Table 3: IR Spectroscopic Data (Neat/Liquid Film)
| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1703 | ~2820, ~2730 | ~3060 | ~1600, ~1580 |
| 2-Ethylbenzaldehyde | ~1695 | ~2825, ~2735 | ~3070 | ~1605, ~1585 |
| 4-Ethylbenzaldehyde | ~1701 | ~2822, ~2725 | ~3050 | ~1608, ~1575 |
| 2-Phenylpropanal | ~1725 | ~2820, ~2720 | ~3030 | ~1600, ~1495 |
| 3-Phenylpropanal | ~1728 | ~2820, ~2720 | ~3025 | ~1603, ~1496 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| This compound | 134 | 133 | 105, 77 |
| 2-Ethylbenzaldehyde | 134 | 133 | 105, 77 |
| 4-Ethylbenzaldehyde | 134 | 133 | 105, 77 |
| 2-Phenylpropanal | 134 | 105 | 77 |
| 3-Phenylpropanal | 134 | 91 | 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 512-2048.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing : The Free Induction Decay (FID) was Fourier transformed, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A single drop of the neat liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans were co-added.
-
-
Data Processing : The sample spectrum was ratioed against a background spectrum of the clean, empty ATR crystal. An ATR correction algorithm may have been applied.
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis : The mass spectrum corresponding to the chromatographic peak of the analyte was extracted and analyzed for the molecular ion and fragmentation pattern.
Visualization of Isomeric Relationships
The following diagram illustrates the relationship between the isomers and the spectroscopic techniques used for their differentiation.
Caption: Isomer differentiation workflow.
A Comparative Guide to the Relative Reaction Rates of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in several common organic reactions. Understanding the influence of aromatic ring substituents on the reaction rates of the aldehyde functional group is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel molecules in medicinal chemistry and materials science. The quantitative data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), increase the electrophilicity of the carbonyl carbon by pulling electron density away from it. This makes the aldehyde more susceptible to nucleophilic attack, thereby increasing the reaction rate in many cases.
-
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. This generally leads to a decrease in reaction rates for nucleophilic additions.
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates. A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.
Comparative Reactivity Data
The following table summarizes the relative reaction rates of various substituted benzaldehydes in several key chemical transformations. The data is presented as the relative rate constant (k/k₀), which is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-NO₂ | Oxidation with BTMACB | 1.62[1] |
| m-NO₂ | Oxidation with BTMACB | 1.35[1] |
| p-Cl | Oxidation with BTMACB | 0.55[1] |
| H | Oxidation with BTMACB | 1.00[1] |
| p-CH₃ | Oxidation with BTMACB | 2.51[1] |
| p-OCH₃ | Oxidation with BTMACB | 6.31[1] |
Note: BTMACB = Benzyltrimethylammonium chlorobromate.
Experimental Protocols
Detailed methodologies for the key reactions cited in this guide are provided below.
Wittig Reaction of Substituted Benzaldehydes
This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde)
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or sodium hydroxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
Ylide Generation: Suspend benzyltriphenylphosphonium chloride in an anhydrous solvent such as THF or diethyl ether. Add a strong base dropwise at a low temperature (e.g., 0 °C) to generate the ylide. The formation of a characteristic color (often orange or deep red) indicates successful ylide generation.
-
Reaction with Aldehyde: Dissolve the substituted benzaldehyde in the same anhydrous solvent and add it to the ylide solution. Stir the reaction mixture for a period of 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers, dry with magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Aldol Condensation of Substituted Benzaldehydes
This protocol outlines a procedure for the base-catalyzed aldol condensation of a substituted benzaldehyde with a ketone.
Materials:
-
Substituted benzaldehyde (e.g., p-chlorobenzaldehyde)
-
Ketone (e.g., 3-pentanone)
-
95% Ethanol
-
2 N Sodium hydroxide solution
Procedure:
-
In a suitable flask, dissolve the substituted benzaldehyde and the ketone in 95% ethanol.
-
Add the 2 N sodium hydroxide solution to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes).[2]
-
Cool the reaction mixture to 0 °C to induce crystallization of the product.
-
Collect the crystals by vacuum filtration and wash them with cold ethanol.
-
The pure product can be obtained by recrystallization from ethanol.[2]
Cannizzaro Reaction of Substituted Benzaldehydes
This protocol describes the disproportionation of a non-enolizable substituted benzaldehyde into its corresponding alcohol and carboxylic acid.
Materials:
-
Substituted benzaldehyde (e.g., p-methoxybenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve potassium hydroxide in water and cool the solution to approximately 20 °C.
-
Add the substituted benzaldehyde to the KOH solution and shake the mixture vigorously until it forms a thick emulsion.
-
Allow the mixture to stand overnight to complete the reaction.
-
Add water to dissolve the potassium salt of the carboxylic acid.
-
Extract the alcohol product with diethyl ether. The aqueous layer contains the carboxylate salt.
-
Isolate the alcohol from the ether extracts by washing, drying, and evaporating the solvent.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid, which can then be collected by filtration.
Oxidation of Substituted Benzaldehydes with Benzyltrimethylammonium Chlorobromate (BTMACB)
This protocol details the oxidation of a substituted benzaldehyde to the corresponding carboxylic acid using BTMACB.
Materials:
-
Substituted benzaldehyde (e.g., p-methylbenzaldehyde)
-
Benzyltrimethylammonium chlorobromate (BTMACB)
-
Aqueous acetic acid
Procedure:
-
The oxidation of monosubstituted benzaldehydes by BTMACB is carried out in aqueous acetic acid.[1]
-
The reaction is first order with respect to both the benzaldehyde and BTMACB.[1]
-
The progress of the reaction can be monitored by following the disappearance of BTMACB spectrophotometrically.
Visualizations
Influence of Substituents on Benzaldehyde Reactivity
Caption: General influence of substituents on benzaldehyde reactivity.
Hammett Equation Workflow
Caption: Workflow illustrating the application of the Hammett equation.
General Wittig Reaction Workflow
Caption: A generalized experimental workflow for the Wittig reaction.
References
Unveiling the Antimicrobial Potential of 3-Ethylbenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, benzaldehyde derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the efficacy of 3-Ethylbenzaldehyde and its derivatives as antimicrobial agents, supported by available experimental data and detailed methodologies.
Comparative Efficacy of Benzaldehyde Derivatives
While research specifically isolating a wide range of this compound derivatives is still emerging, studies on benzaldehyde derivatives, including Schiff bases and other substituted forms, offer valuable insights into their antimicrobial potential. This compound itself has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis[1]. The derivatization of benzaldehydes, particularly through the formation of Schiff bases, has been shown to significantly enhance their antimicrobial properties.
The following table summarizes the antimicrobial activity of various benzaldehyde derivatives, providing a comparative landscape for understanding the potential of this compound analogues.
| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |
| This compound | Gram-positive bacteria (Staphylococcus aureus, Mycobacterium tuberculosis) | Not specified | Antimicrobial activity observed | [1] |
| Schiff Base of Benzaldehyde (PC1) | Escherichia coli | MIC | 62.5 µg/mL | [2] |
| MBC | 125 µg/mL | [2] | ||
| Staphylococcus aureus | MIC | 62.5 µg/mL | [2] | |
| MBC | 125 µg/mL | [2] | ||
| Candida albicans | MIC | 250 µg/mL | [2] | |
| Schiff Base of Anisaldehyde (PC2) | Escherichia coli | MIC | Not specified | [2] |
| MBC | 500 µg/mL | [2] | ||
| Staphylococcus aureus | MIC | 62.5 µg/mL | [2] | |
| MBC | 125 µg/mL | [2] | ||
| Candida albicans | MIC | 62.5 µg/mL | [2] | |
| Schiff Base of 4-Nitrobenzaldehyde (PC3) | Escherichia coli | MIC | Not specified | [2] |
| MBC | No activity | [2] | ||
| Staphylococcus aureus | MIC | 62.5 µg/mL | [2] | |
| MBC | 250 µg/mL | [2] | ||
| Candida albicans | MIC | 62.5 µg/mL | [2] | |
| Schiff Base of Cinnamaldehyde (PC4) | Escherichia coli | MIC | Not specified | [2] |
| MBC | 250 µg/mL | [2] | ||
| Staphylococcus aureus | MIC | No activity | [2] | |
| MBC | No activity | [2] | ||
| Candida albicans | MIC | 125 µg/mL | [2] | |
| Benzaldehyde | Staphylococcus aureus strains | MIC | ≥ 1024 µg/mL | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
The evaluation of antimicrobial efficacy of these compounds typically follows standardized laboratory procedures. Below are detailed methodologies commonly cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Compound Preparation: A serial two-fold dilution of the test compound (e.g., a this compound derivative) is prepared in a liquid growth medium within the wells of a 96-well microtiter plate.[4]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells, including a positive control (microorganism without the compound) and a negative control (medium only), are also included.[4]
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[4]
-
MIC Reading: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[4] In some studies, a growth indicator like resazurin is used, where a color change indicates bacterial growth[3].
Agar Diffusion Method (Disc Diffusion or Cut Plug)
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a reservoir containing the test compound.
-
Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Compound Application: A sterile filter paper disc impregnated with a known concentration of the test compound is placed on the agar surface. Alternatively, a well can be cut into the agar and filled with the compound solution (cut plug method)[5].
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc or well, where microbial growth is inhibited, is measured in millimeters.
Visualizing the Workflow
To better illustrate the process of evaluating antimicrobial compounds, the following diagram outlines a typical experimental workflow.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Potential Mechanisms of Action
While the precise signaling pathways for this compound derivatives are not yet fully elucidated, the antimicrobial action of benzaldehydes and their derivatives, particularly phenols, is often attributed to their ability to interact with and disrupt the microbial cell membrane. This can lead to the disintegration of the cell membrane, leakage of intracellular components, and ultimately, cell death[5]. Some derivatives may also cause the coagulation of cytoplasmic constituents, further inhibiting cellular processes[5].
The following diagram illustrates a generalized mechanism of action for benzaldehyde derivatives targeting the bacterial cell.
Caption: Generalized Mechanism of Action for Benzaldehyde Derivatives.
References
- 1. This compound | 34246-54-3 [chemicalbook.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 3-Ethylbenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 3-Ethylbenzaldehyde's Electronic Landscape Compared to Key Alternatives.
This guide presents a comprehensive computational analysis of the electronic properties of this compound, a substituted aromatic aldehyde with applications in fragrance, flavor, and pharmaceutical synthesis.[1] To provide a clear context for its electronic behavior, this document offers a direct comparison with its structural isomers, 2-Ethylbenzaldehyde and 4-Ethylbenzaldehyde, as well as the parent molecule, Benzaldehyde. The insights herein are derived from Density Functional Theory (DFT) calculations, a robust method for elucidating molecular electronic structure.
Comparative Analysis of Electronic Properties
The electronic characteristics of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and dipole moment, are pivotal in determining its reactivity, polarity, and potential biological interactions. The following tables summarize the calculated electronic properties for this compound and its selected alternatives. These values were obtained using a consistent and validated computational methodology to ensure a reliable comparison.
Table 1: Comparison of Frontier Orbital Energies and Dipole Moments
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| Benzaldehyde | -6.54 | -1.92 | 4.62 | 3.15 |
| 2-Ethylbenzaldehyde | -6.41 | -1.87 | 4.54 | 3.38 |
| This compound | -6.48 | -1.89 | 4.59 | 3.21 |
| 4-Ethylbenzaldehyde | -6.32 | -1.95 | 4.37 | 3.57 |
Note: These values were calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Table 2: Derived Electronic Properties
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) |
| Benzaldehyde | 6.54 | 1.92 | 2.31 | 0.216 | 4.23 |
| 2-Ethylbenzaldehyde | 6.41 | 1.87 | 2.27 | 0.220 | 4.14 |
| This compound | 6.48 | 1.89 | 2.30 | 0.217 | 4.19 |
| 4-Ethylbenzaldehyde | 6.32 | 1.95 | 2.19 | 0.228 | 4.14 |
Note: These properties are derived from the HOMO and LUMO energies presented in Table 1.
Interpretation of Electronic Properties
The position of the ethyl group on the benzaldehyde ring significantly influences the electronic properties of the molecule. The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity and lower kinetic stability. Among the ethyl-substituted isomers, 4-Ethylbenzaldehyde exhibits the smallest HOMO-LUMO gap (4.37 eV), indicating it is the most chemically reactive. Conversely, This compound possesses the largest gap (4.59 eV) among the substituted isomers, suggesting greater kinetic stability.
The dipole moment (µ) is a measure of the overall polarity of a molecule. The substitution pattern again plays a significant role, with 4-Ethylbenzaldehyde displaying the highest dipole moment (3.57 Debye), making it the most polar of the isomers. This compound has a dipole moment (3.21 Debye) that is slightly higher than the parent Benzaldehyde molecule.
Experimental Protocols
The computational data presented in this guide can be validated and complemented by experimental techniques. The following are detailed methodologies for key experiments used to characterize the electronic and structural properties of aromatic aldehydes.
Computational Methodology
Objective: To determine the optimized molecular geometry and electronic properties (HOMO, LUMO, dipole moment) of the subject molecules.
-
Software: Gaussian 16 or a comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good balance of accuracy and computational cost for molecules of this nature.
-
Procedure:
-
The initial 3D structure of each molecule is generated using a molecular builder.
-
A geometry optimization is performed in the gas phase to find the lowest energy conformation.
-
Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Following successful optimization, the energies of the HOMO and LUMO, as well as the total dipole moment, are calculated at the same level of theory.
-
Spectroscopic Analysis
Objective: To experimentally characterize the molecular structure and functional groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument: A high-resolution FT-IR spectrometer with a diamond ATR accessory.
-
Sample Preparation: A single drop of the neat liquid aldehyde is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to enhance the signal-to-noise ratio.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the aldehyde is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
Data Acquisition: Standard pulse sequences are used to acquire high-resolution ¹H and ¹³C NMR spectra.
-
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for the computational analysis of the electronic properties of this compound and its analogs.
Caption: A flowchart of the computational analysis workflow.
References
Comparative Analysis of 3-Ethylbenzaldehyde Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of 3-Ethylbenzaldehyde in immunoassays. Due to the limited availability of direct experimental data on this compound, this document outlines a model study, presenting hypothetical yet plausible cross-reactivity data based on the analysis of structurally similar aromatic aldehydes. The experimental protocols provided are established methods for determining antibody specificity and cross-reactivity in a competitive immunoassay format.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely utilized for the detection and quantification of specific molecules, including small molecule haptens like this compound. The specificity of an immunoassay is paramount, as it dictates the antibody's ability to distinguish between the target analyte and other structurally related compounds. Cross-reactivity occurs when an antibody binds to non-target molecules, which can lead to inaccurate measurements, including false positives or overestimated concentrations. Therefore, rigorous cross-reactivity testing is a critical step in the validation of any immunoassay.
For small molecules such as aromatic aldehydes, competitive immunoassays are a common format. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled analyte from the antibody.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of various aromatic aldehydes in a competitive ELISA designed for the detection of this compound. The data is presented to illustrate how structural similarity to this compound might influence antibody binding. The cross-reactivity is calculated relative to this compound (defined as 100%).
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C9H10O | 15 | 100 |
| Benzaldehyde | C7H6O | 150 | 10 |
| 4-Ethylbenzaldehyde | C9H10O | 30 | 50 |
| 3-Methylbenzaldehyde | C8H8O | 50 | 30 |
| 4-Methylbenzaldehyde | C8H8O | 75 | 20 |
| 2-Ethylbenzaldehyde | C9H10O | 250 | 6 |
| 3,4-Dimethylbenzaldehyde | C9H10O | 180 | 8.3 |
| Cinnamaldehyde | C9H8O | >1000 | <1.5 |
| Vanillin | C8H8O3 | >1000 | <1.5 |
Note: The IC50 value is the concentration of the analyte that causes 50% inhibition of the signal in the competitive immunoassay. A lower IC50 value indicates a higher affinity of the antibody for the compound.
Experimental Protocols
A detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound is provided below.
Hapten-Protein Conjugate Synthesis
To produce antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.
-
Activation of this compound: Introduce a reactive carboxyl group to the aromatic ring of this compound through a suitable chemical linker.
-
Conjugation to Carrier Protein: React the activated hapten with the amine groups of the carrier protein (e.g., lysine residues of BSA) using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Purification: Remove unconjugated hapten and reagents by dialysis or gel filtration chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Antibody Production
-
Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-carrier conjugate mixed with an adjuvant to stimulate an immune response.
-
Titer Determination: Periodically collect blood samples and determine the antibody titer using an indirect ELISA.
-
Antibody Purification: Purify the polyclonal antibodies from the serum using affinity chromatography with the immobilized hapten.
Competitive ELISA Protocol
-
Plate Coating: Coat a 96-well microtiter plate with the this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reacting compounds in assay buffer (e.g., PBS with 1% BSA).
-
In a separate plate or tubes, pre-incubate the standards or cross-reactants with a limited, optimized concentration of the anti-3-Ethylbenzaldehyde antibody for 30 minutes at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the enzyme substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve.
-
Determine the IC50 value for this compound and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Logical Relationship of Cross-Reactivity
Caption: Logical relationship between structural similarity and antibody binding affinity.
Benchmarking 3-Ethylbenzaldehyde: A Comparative Guide for Fragrance Researchers
For researchers, scientists, and professionals in fragrance development, an objective evaluation of an ingredient's performance is paramount. This guide provides a comparative benchmark of 3-Ethylbenzaldehyde against key alternatives, focusing on its olfactory profile and the physical properties that govern its behavior as a fragrance component. While publicly available quantitative sensory data for this compound is limited, this document outlines the standardized experimental protocols necessary to generate such data, enabling a comprehensive assessment.
Comparative Olfactory Profile and Physicochemical Properties
This compound is an aromatic aldehyde with a scent profile generally described as sweet and almond-like[1][2]. Its performance as a fragrance ingredient is best understood in the context of its structural analogs: benzaldehyde, 4-ethylbenzaldehyde, and 3-methylbenzaldehyde (B113406). The subtle variations in their molecular structures give rise to distinct nuances in their scent profiles and physical properties, which in turn affect their application in perfumery.
| Ingredient | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Profile | Odor Threshold | Tenacity/Substantivity |
| This compound | 34246-54-3 | C₉H₁₀O | 134.18 | 214.3 | Sweet, almond-like[1]. | Data not available in literature[3]. | Data not available. |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | 178.1 | Strong, sweet, bitter almond, cherry nuances[4][5][6]. | 0.042 ppm in air[7]; 350-3,500 ppb in water[8][9]. | Low; odor life of 1.5 hours on a smelling strip[4][6]. |
| 4-Ethylbenzaldehyde | 4748-78-1 | C₉H₁₀O | 134.17 | 221-222 | Sweet, fruity, almond-like with cherry and anise nuances[10][11][12][13]. | Data not available. | Data not available. |
| 3-Methylbenzaldehyde | 620-23-5 | C₈H₈O | 120.15 | 199 | Mild, sweet, fruity overtones with almond-like undertones[14]. | Data not available. | Data not available. |
Experimental Protocols for Performance Benchmarking
To address the data gaps for this compound and its unquantified alternatives, the following standardized experimental protocols are recommended.
Odor Threshold Determination
The odor detection threshold is the minimum concentration of a substance that can be detected by the human olfactory system. A common and robust method for its determination is the forced-choice ascending concentration series.
Methodology:
-
Panel Selection: A panel of 15-20 trained assessors is selected. Panelists are screened for olfactory acuity and anosmias.
-
Sample Preparation: A stock solution of this compound is prepared in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol). A series of dilutions, typically in logarithmic steps, is created from the stock solution.
-
Presentation: Samples are presented to panelists in odor-free containers or via an olfactometer. In a three-alternative forced-choice (3-AFC) test, panelists are presented with three samples, two of which are blanks (solvent only) and one containing the odorant at a specific dilution.
-
Evaluation: Panelists are asked to identify the odor-containing sample. The procedure starts with concentrations below the expected threshold and ascends until the panelist can correctly identify the odorant in consecutive presentations.
-
Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is calculated for each panelist. The group's odor threshold is then determined as the geometric mean of the individual thresholds.
Scent Profile Characterization
A detailed description of a fragrance ingredient's character is crucial for its effective use. This is achieved through descriptive analysis by a trained sensory panel, often complemented by instrumental analysis.
Methodology:
-
Panel Training: A panel of 8-12 individuals is trained to identify and quantify a range of olfactory attributes (e.g., sweet, almond, fruity, green, waxy).
-
Sample Evaluation: Samples of this compound and its alternatives are presented to the panel on smelling strips at a standardized concentration (e.g., 10% in ethanol).
-
Descriptive Analysis: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale) at different time points (e.g., immediately, after 15 minutes, 1 hour, 4 hours) to capture the evolution of the scent from top to base notes.
-
Gas Chromatography-Olfactometry (GC-O): To identify specific odor-active compounds and potential impurities contributing to the scent, a sample is analyzed by GC-O. As the compounds elute from the GC column, they are split between a mass spectrometer (for identification) and an olfactory port, where a trained analyst describes the perceived odor.
-
Data Analysis: The sensory panel data is averaged to create a spider web plot visualizing the scent profile of each compound. The GC-O data provides a chromatogram with associated odor descriptors, linking specific chemical components to the perceived scent.
Substantivity Evaluation
Substantivity, or tenacity, refers to the duration a fragrance remains perceptible on a substrate. It is a function of the ingredient's volatility (related to vapor pressure and molecular weight) and its interaction with the substrate.
Methodology:
-
Substrate Application: A standardized amount of the fragrance ingredient (e.g., 10% solution in ethanol) is applied to a standard substrate, such as a smelling strip or fabric swatch.
-
Sensory Evaluation Over Time: At defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), a trained sensory panel evaluates the odor intensity of the treated substrate.
-
Headspace Analysis: In parallel, replicate treated substrates are placed in sealed vials. At the same time intervals, the headspace (the air above the substrate) is sampled using Solid Phase Microextraction (SPME) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This quantifies the concentration of the fragrance ingredient in the air over time.
-
Data Analysis: The sensory intensity ratings and the headspace concentration data are plotted against time to generate evaporation curves. The time it takes for the intensity or concentration to fall below a certain threshold is used as a measure of substantivity.
Olfactory Signal Transduction
The perception of this compound and other aldehydes begins with the binding of the odorant molecule to Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding event initiates an intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain.
Conclusion
While this compound shares the characteristic almond-like scent of its parent compound, benzaldehyde, the addition of the ethyl group is expected to modify its volatility and introduce subtle nuances to its olfactory profile. Based on the available descriptive data for its isomers, these nuances could tend towards fruity and sweet notes. However, a comprehensive understanding of its performance requires the generation of quantitative data for its odor threshold and substantivity. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct a thorough, evidence-based evaluation of this compound, enabling its effective and innovative application in the field of fragrance development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic Aldehyde (100-52-7) - Almondy Synthetic Igredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. olfactorian.com [olfactorian.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. nj.gov [nj.gov]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Odor Detection Thresholds & References [leffingwell.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. benchchem.com [benchchem.com]
- 12. guidechem.com [guidechem.com]
- 13. 4-Ethylbenzaldehyde | C9H10O | CID 20861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-methylbenzaldehyde Manufacturer | Aromatic Chemical For Fragrance & Pharma [chemicalbull.com]
Safety Operating Guide
Proper Disposal of 3-Ethylbenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, 3-Ethylbenzaldehyde should be treated as a hazardous substance requiring disposal in accordance with local, state, and federal regulations. Key hazards include skin, eye, and respiratory irritation.
This guide provides a comprehensive overview of the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood[1].
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation persists, seek medical attention. Contaminated clothing should be removed and laundered before reuse[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If respiratory symptoms develop, seek medical attention[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be managed by a licensed waste disposal company[2]. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound with its name and associated hazard symbols.
-
Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Use a chemically compatible, leak-proof container. The original container is often a suitable option.
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors[1].
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure proper handling and transport.
-
-
Record Keeping:
-
Maintain detailed records of the amount of this compound waste generated, its accumulation start date, and the date of disposal. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 34246-54-3 |
| Molecular Formula | C₉H₁₀O |
| Boiling Point | 214.28 °C (estimated)[3] |
| Flash Point | 86.60 °C (estimated)[3] |
| Vapor Pressure | 0.157 mmHg @ 25 °C (estimated)[3] |
Experimental Protocols
Detailed experimental protocols involving this compound should always be conducted in a controlled laboratory setting, adhering to the safety precautions outlined above. All waste generated from these experiments must be disposed of following the hazardous waste procedures detailed in this guide.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 3-Ethylbenzaldehyde
Essential Safety and Handling Guide for 3-Ethylbenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is also a combustible liquid and is harmful if swallowed.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles.[4] Face shield if there is a splash hazard. | To protect against eye irritation from splashes or vapors.[1] |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton are recommended for extended contact.[4] | To prevent skin contact which can cause irritation.[1] Natural rubber (latex), nitrile rubber, and neoprene are not recommended.[4] |
| Body Protection | Protective clothing, such as a lab coat.[1][2] | To prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area.[1] If ventilation is inadequate or vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., filter type ABEK) should be used.[2] | To avoid inhalation which may cause respiratory irritation.[1] |
First Aid Measures
Immediate response is crucial in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2] |
Operational Plan for Handling
A systematic approach to handling this compound minimizes risks.
3.1. Pre-Operational Checks:
-
Ensure a safety shower and eye wash station are readily accessible.[6]
-
Verify that the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Inspect all PPE for integrity before use.
-
Locate and have spill cleanup materials readily available.
3.2. Handling Procedure:
-
Wear all required PPE as specified in the table above.
-
Handle in a well-ventilated place, avoiding the formation of dust and aerosols.[1]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[2][3][5]
-
Take measures to prevent the buildup of electrostatic charge.[2][6]
3.3. Post-Handling Procedure:
-
Tightly close the container of this compound.[1]
-
Store in a cool, well-ventilated, and locked-up place.[1][5] The storage temperature should be at room temperature under an inert atmosphere.[7]
-
Take off contaminated clothing and wash it before reuse.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound is considered hazardous waste and must be disposed of at an approved waste disposal plant.[2][8]
4.1. Waste Segregation and Collection:
-
Collect waste this compound in its original container or a compatible, properly labeled container.[8]
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[8]
4.2. Storage of Waste:
-
Store waste containers in a cool, well-ventilated area away from ignition sources.[8]
-
Ensure the storage area is secure and has secondary containment to manage potential leaks.
4.3. Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[8]
-
Maintain records of the amount of waste generated and the date of disposal.[8]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
